KO-947
Description
Properties
IUPAC Name |
6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUJYZERXVGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Development of KO-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Kura Oncology, this compound was investigated as a potential therapeutic agent for cancers characterized by dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent driver in a significant portion of human cancers, including those with mutations in BRAF, NRAS, or KRAS.[1] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1] Targeting the terminal kinases in the cascade, ERK1/2, with inhibitors like this compound, represents a rational strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Discovery and Preclinical Development
Biochemical Activity and Selectivity
This compound was identified as a potent inhibitor of ERK1/2. In biochemical assays, it demonstrated an IC50 value of 10 nM against its target kinases.[2][3] This high potency is a key characteristic of its design. Further profiling revealed that this compound possesses a high degree of selectivity, a critical attribute for minimizing off-target effects and associated toxicities.
In Vitro Cellular Activity
The preclinical evaluation of this compound in cellular models demonstrated its ability to inhibit ERK signaling and suppress the proliferation of cancer cell lines with activating mutations in the MAPK pathway. The compound showed potent anti-proliferative activity in a broad panel of tumor cell lines harboring BRAF, NRAS, or KRAS mutations. A distinguishing feature of this compound is its prolonged pathway inhibition. In vitro studies showed that the inhibitory effect on ERK signaling was sustained for an extended period even after the compound was removed from the culture medium, suggesting a long residence time on the target kinases.
In Vivo Pharmacology and Efficacy
The promising in vitro activity of this compound was further validated in in vivo models of cancer. In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, administration of this compound led to durable tumor regression. These models included various cancer types known to be driven by MAPK pathway mutations, such as adenocarcinomas and squamous cell carcinomas. Notably, this compound demonstrated efficacy in models that were resistant to BRAF and MEK inhibitors, underscoring its potential to address clinical resistance. The prolonged pathway inhibition observed in vitro was also recapitulated in vivo, allowing for flexible, intermittent dosing schedules ranging from daily to once weekly, which still maintained significant anti-tumor activity.
Clinical Development: Phase 1 Trial (NCT03051035)
Based on its robust preclinical data, this compound advanced into a Phase 1, first-in-human clinical trial (NCT03051035). This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary anti-tumor activity of intravenously administered this compound in patients with advanced solid tumors.[4]
Study Design and Patient Population
The trial enrolled patients with locally advanced, unresectable, or metastatic solid tumors that had relapsed or were refractory to standard therapies. The study design included a dose-escalation phase with different administration schedules.
Key Findings
The Phase 1 trial established a generally tolerable safety profile for this compound.[4] The most common treatment-related adverse events were manageable. The MTD was determined for one of the dosing schedules. In terms of efficacy, the best overall response observed was stable disease.[4] However, Kura Oncology ultimately discontinued the clinical development of this compound before initiating the planned cohort expansion phase of the trial.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Biochemical Potency (IC50 vs. ERK1/2) | 10 nM | [2][3] |
| Phase 1 MTD (Schedule 1) | 3.6 mg/kg | [2] |
Experimental Protocols
While specific, detailed internal protocols for the development of this compound are proprietary, the following sections describe the general methodologies typically employed for the key experiments cited in the preclinical and clinical evaluation of a novel kinase inhibitor like this compound.
Biochemical Kinase Assay (General Protocol)
Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.
Methodology:
-
Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, ATP, a suitable kinase substrate (e.g., myelin basic protein), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The kinase reaction is initiated by adding ATP to a mixture of the ERK enzyme, the substrate, and the inhibitor at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (General Protocol)
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS, NRAS), cell culture medium, serum, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the wells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, and the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.[5]
-
Western Blotting for Pathway Modulation (General Protocol)
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of ERK and its downstream substrates.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK), secondary antibodies, and Western blotting reagents.
-
Procedure:
-
Cells are treated with various concentrations of this compound for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animals and Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell lines or patient-derived tumor fragments, this compound formulation for in vivo administration.
-
Procedure:
-
Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered according to a predetermined dosing schedule and route (e.g., intravenous).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
-
Efficacy is assessed by comparing tumor growth in the treated groups to the control group.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: The discovery and development workflow of this compound.
References
In-depth Technical Guide: Cellular Pathways Affected by KO-947 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway, often driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2][4] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound exerts its anti-tumor activity primarily through the direct inhibition of ERK1 and ERK2.[1][2] This targeted intervention blocks the downstream signaling cascade that is frequently hyperactivated in various malignancies.
Biochemical assays have demonstrated that this compound is a highly potent inhibitor of ERK, with an enzymatic half-maximal inhibitory concentration (IC50) of 10 nM.[2][5] Furthermore, it exhibits at least 50-fold selectivity for ERK over a panel of 450 other kinases, highlighting its specificity.[5] This potent and selective inhibition of ERK1/2 prevents the phosphorylation of its numerous downstream substrates, which are involved in critical cellular processes. The direct downstream consequences of this compound treatment include:
-
Inhibition of Cell Proliferation: By blocking ERK signaling, this compound prevents the phosphorylation of key cell cycle regulators, leading to cell cycle arrest and a halt in tumor cell proliferation.[4]
-
Induction of Apoptosis: The MAPK/ERK pathway plays a crucial role in promoting cell survival. Its inhibition by this compound can tip the balance towards apoptosis, leading to the programmed death of cancer cells.
-
Modulation of Gene Expression: ERK1/2 regulate the activity of numerous transcription factors. This compound treatment alters the expression of genes involved in cell growth, differentiation, and survival.
The inhibition of the MAPK/ERK pathway by this compound is depicted in the following signaling pathway diagram.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Enzymatic IC50 (ERK1/2) | 10.0 nM | [2][5] |
| Selectivity | >50-fold vs. a panel of 450 kinases | [5] |
Table 2: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Genetic Background | Dosing Schedule | Response Metric | Value | Reference |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Amplified | Intermittent | Disease Control Rate (DCR) | 77% | [2] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Amplified | Intermittent | Overall Response Rate (ORR) | 51% | [2] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Wild-Type | Intermittent | Disease Control Rate (DCR) | 21% | [2] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Wild-Type | Intermittent | Overall Response Rate (ORR) | 3% | [2] |
| Various Solid Tumors | BRAF or RAS mutations | Daily to once weekly | Tumor Regression | Observed | [1][4] |
Table 3: Overview of Phase I Clinical Trial of this compound (NCT03051035)
| Parameter | Details | Reference |
| Patient Population | Advanced solid tumors | [2] |
| Dosing Schedules | Schedule 1: 0.45-5.4 mg/kg, once weekly (28-day cycle) | [2] |
| Schedule 2: 4.8-9.6 mg/kg, once weekly (28-day cycle) | [2] | |
| Schedule 3: 3.6-11.3 mg/kg, days 1, 4, 8 (21-day cycle) | [2] | |
| Maximum Tolerated Dose (MTD) | Schedule 1: 3.6 mg/kg | [2] |
| Most Common Adverse Events | Blurred vision, ocular toxicities | [2] |
| Best Overall Response | Stable Disease | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (ERK1/2 Inhibition)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against ERK1/2.
Objective: To quantify the inhibitory activity of this compound on the enzymatic activity of recombinant ERK1 and ERK2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant ERK1 or ERK2 enzyme, and the substrate (MBP).
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for ERK Pathway Inhibition
This protocol describes the use of Western blotting to assess the phosphorylation status of ERK and its downstream targets in cancer cells treated with this compound.
Objective: To qualitatively and semi-quantitatively measure the inhibition of ERK signaling in cells.
Materials:
-
Cancer cell lines (e.g., with BRAF or RAS mutations)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and other pathway components overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability/Proliferation Assay
This protocol describes a common method to assess the effect of this compound on the viability and proliferation of cancer cells.
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound at various concentrations
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value for cell growth inhibition.
Conclusion
This compound is a potent and selective inhibitor of ERK1/2 that effectively targets the MAPK signaling pathway, a key driver of oncogenesis in many cancers. Preclinical data have demonstrated its ability to inhibit cell proliferation and induce tumor regression in models with MAPK pathway dysregulation. The Phase I clinical trial has provided initial safety and tolerability data. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ERK inhibitors. The identification of predictive biomarkers, such as 11q13 amplification in esophageal squamous cell carcinoma, will be crucial for the future clinical development and patient selection for this compound and similar targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its impact on various cellular pathways in a broader range of cancer types.
References
- 1. Kura Oncology Presents Preclinical Data Demonstrating Significant Anti-Tumor Activity of this compound and KO-539 | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
The Kinase Selectivity Profile of KO-947: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KO-947 is a potent and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, based on available preclinical data. It details the methodologies used to determine its potency and selectivity and visualizes its mechanism of action within the MAPK/ERK signaling cascade. While specific quantitative data from broad-panel kinome screening is not publicly available, this guide synthesizes the reported selectivity and contextualizes its significance for drug development professionals.
Introduction
The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations leading to the constitutive activation of this pathway are common in many malignancies. This compound emerges as a promising therapeutic agent by targeting the final kinases in this cascade, ERK1 and ERK2. This direct inhibition is anticipated to overcome resistance mechanisms observed with upstream inhibitors (e.g., BRAF and MEK inhibitors) that can be bypassed by pathway reactivation. This document serves to consolidate the current understanding of this compound's interaction with the human kinome.
Quantitative Selectivity Profile of this compound
This compound has been characterized as a potent inhibitor of ERK1/2 with a reported IC50 of 10 nM in biochemical assays.[1] Preclinical studies have consistently highlighted its high selectivity. While the complete raw data from large-scale kinase screening panels is not publicly disclosed, it has been reported that this compound exhibits at least 50-fold selectivity for ERK1/2 over a panel of 450 other kinases.[1]
Table 1: Summary of this compound's Kinase Inhibition Profile
| Target Kinase | Assay Type | Potency (IC50) | Selectivity | Source |
| ERK1/2 | Biochemical | 10 nM | High | [1] |
| Panel of 450 Kinases | Biochemical | - | >50-fold vs. ERK1/2 | [1] |
Note: The comprehensive list of all 450 kinases and the corresponding inhibition data for this compound are not publicly available at the time of this publication.
Experimental Protocols
The characterization of this compound's kinase selectivity profile likely involved a combination of biochemical and cell-based assays. Below are detailed, representative protocols for the types of experiments typically employed in kinase inhibitor profiling.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase. Radiometric assays are often considered the gold standard for their direct measurement of substrate phosphorylation.
3.1.1. Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
-
Objective: To quantify the enzymatic activity of ERK1/2 in the presence of varying concentrations of this compound by measuring the incorporation of a radiolabeled phosphate group into a substrate.
-
Materials:
-
Recombinant human ERK1 or ERK2 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Adenosine triphosphate (ATP), unlabeled
-
[γ-³³P]ATP
-
This compound, serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a kinase reaction mixture containing the kinase buffer, recombinant ERK1/2 enzyme, and the substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a microplate and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration that is typically at or near the Km for ATP of the kinase.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radiolabel.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Assays
Cell-based assays are crucial for confirming target engagement and assessing the potency of an inhibitor in a more physiologically relevant context.
3.2.1. Target Engagement Assay (e.g., NanoBRET™)
-
Objective: To measure the binding of this compound to ERK1/2 within living cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-ERK1/2 fusion proteins
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound, serially diluted in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
Plate reader capable of measuring luminescence and filtered luminescence.
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-ERK1/2 fusion protein expression vector and plate them in a suitable assay plate. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Treat the cells with the this compound dilutions or vehicle control, followed by the addition of the tracer. Incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to the cells and read the plate within 10 minutes on a plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
Calculate the BRET ratio (acceptor emission/donor emission) for each well.
-
Determine the IC50 value by plotting the BRET ratio against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound.
References
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of KO-947
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
KO-947 is a potent, selective, and intravenously administered small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical nodes for regulating cell proliferation, differentiation, and survival.[1][3] The MAPK pathway is frequently dysregulated in a significant portion of human cancers, often through mutations in upstream components like RAS and BRAF.[4][5][6] this compound offers a therapeutic strategy aimed at overcoming both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) by targeting the terminal point of the pathway. Preclinical in vitro data demonstrate that this compound exhibits low nanomolar potency, high selectivity, and a prolonged duration of pathway inhibition, making it a compelling candidate for cancers dependent on the MAPK pathway.[2][5][7]
Core Mechanism of Action
This compound functions by directly binding to and inhibiting the kinase activity of both ERK1 and ERK2.[1][3] This inhibition prevents the subsequent phosphorylation of numerous cytoplasmic and nuclear substrates, thereby blocking the propagation of signals that drive tumor cell proliferation and survival.[1][3] By targeting the final step in the RAS/RAF/MEK/ERK cascade, this compound can effectively shut down pathway output, even in the presence of resistance mechanisms that reactivate MEK or RAF.[5]
Quantitative In Vitro Pharmacodynamics
Biochemical and cellular assays have characterized this compound as a highly potent and selective inhibitor. Its pharmacodynamic properties are summarized below.
Table 1: Biochemical Potency and Selectivity
| Parameter | Value | Description | Source |
| ERK Enzymatic IC50 | 10 nM | The concentration required to inhibit 50% of ERK1/2 enzymatic activity in a biochemical assay. | [4][5][7] |
| Kinase Selectivity | >50-fold | Selectivity for ERK over a panel of 450 other kinases. | [5][7] |
Table 2: Cellular Activity and Effects
| Cell Lines / Models | Effect | Notes | Source |
| Tumor cells with BRAF, NRAS, or KRAS mutations | Inhibition of proliferation at low nanomolar concentrations. | Demonstrates potent anti-proliferative activity in cancers with a dysregulated MAPK pathway. | [2][7] |
| Various human tumor cell lines | Prolonged inhibition of ERK signaling (>4 hours) after drug washout. | Suggests an extended residence time on the target kinase. | [4] |
| BRAF/MEK inhibitor-resistant models | Inhibition of MAPK signaling and cell proliferation. | Highlights potential to overcome acquired resistance to other MAPK inhibitors. | |
| HIBEpic cells | Inhibition of EGF-induced N-cadherin expression and E-cadherin suppression. | Indicates a potential role in modulating epithelial-mesenchymal transition (EMT). | [8] |
Experimental Protocols
The following sections describe standardized methodologies representative of the in vitro assays used to characterize the pharmacodynamics of this compound.
Biochemical Kinase Assay (ERK1/2 IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on purified ERK kinase activity.
-
Reagents & Setup : Recombinant active ERK1 or ERK2 enzyme, a specific peptide substrate (e.g., myelin basic protein), and ATP (often radiolabeled ³³P-ATP) are prepared in a kinase reaction buffer.
-
Compound Titration : this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction : The enzyme, substrate, and this compound are incubated together. The reaction is initiated by adding ATP.
-
Signal Detection : After incubation, the amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity via a scintillation counter.
-
Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Cell Plating : Tumor cells (e.g., KRAS-mutant pancreatic or BRAF-mutant melanoma lines) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a range of this compound concentrations and incubated for a period of 72 to 120 hours.
-
Viability Measurement : A viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT) is added to each well.
-
Data Acquisition : The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Analysis : The GI₅₀ (concentration for 50% growth inhibition) is calculated by normalizing the data to untreated and day-zero controls.
Western Blot for Pathway Modulation
This technique is used to confirm that this compound inhibits ERK signaling within the cell by measuring the phosphorylation status of ERK and its downstream targets.
-
Cell Treatment : Cancer cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Protein Extraction : Cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured on X-ray film or with a digital imager.
-
Analysis : The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition.
Conclusion
The in vitro pharmacodynamic profile of this compound establishes it as a highly potent and selective inhibitor of the ERK1/2 kinases. Its ability to suppress proliferation at low nanomolar concentrations across a range of cancer cell lines, particularly those with MAPK pathway mutations, underscores its therapeutic potential.[2][7] A key differentiating feature is its prolonged pathway inhibition, which suggests a durable effect that may translate to flexible dosing schedules.[4][7] Furthermore, its activity in models resistant to earlier-generation RAF and MEK inhibitors positions this compound as a valuable agent for overcoming drug resistance. These compelling preclinical findings provide a strong rationale for its continued clinical development.
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. Facebook [cancer.gov]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1stoncology.com [1stoncology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of KO-947 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway is a frequent driver in a variety of human cancers, making ERK1/2 compelling targets for therapeutic intervention.[1][3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including those with mutations in BRAF and RAS.[3][4] Notably, this compound has shown the ability to induce tumor regression in patient-derived xenograft (PDX) models of melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer.[4][5] Its intravenous administration allows for flexible dosing schedules, ranging from daily to once weekly, which has been shown to provide durable tumor regression in preclinical models.[6]
These application notes provide a detailed protocol for the intravenous administration of this compound for in vivo research, based on publicly available data from preclinical and clinical studies.
Data Presentation
Table 1: Summary of Intravenous this compound Dosing Schedules from Phase I Clinical Trial [6][7][8][9]
| Schedule | Dose Range (mg/kg) | Administration Frequency | Infusion Time | Cycle Length |
| 1 | 0.45 - 5.4 | Once weekly | 1 - 2 hours | 28 days |
| 2 | 4.8 - 9.6 | Once weekly | 4 hours | 28 days |
| 3 | 3.6 - 11.3 | Days 1, 4, 8 (and 11, 15 for some) | 4 hours | 21 days |
Note: The maximum tolerated dose (MTD) for schedule 1 was determined to be 3.6 mg/kg.[7][8]
Signaling Pathway
The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[1][10] In many cancers, mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway, driving tumor growth.[3][11] this compound acts by directly inhibiting ERK1/2, the final kinases in this cascade, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1][2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for Intravenous Administration in Preclinical Models
For in vivo experiments, a clear solution of this compound should be freshly prepared on the day of use.[5] The following protocol is based on formulations used in preclinical studies.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [5]
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock solution in DMSO can be prepared.
-
Sequentially add the co-solvents. For a 1 mL final volume, the following volumetric ratios should be used:
-
10% DMSO (100 µL of the 20.8 mg/mL stock solution)
-
40% PEG300 (400 µL)
-
5% Tween-80 (50 µL)
-
45% Saline (450 µL)
-
-
Mix thoroughly after each addition. Ensure the solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Protocol 2: DMSO/SBE-β-CD in Saline Formulation [5]
This is an alternative formulation also yielding a clear solution with a solubility of at least 2.08 mg/mL.
-
Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Combine the stock solution and the SBE-β-CD solution. For a 1 mL final volume, the following volumetric ratios should be used:
-
10% DMSO (100 µL of the 20.8 mg/mL stock solution)
-
90% (20% SBE-β-CD in Saline) (900 µL)
-
-
Mix thoroughly until a clear solution is obtained.
In Vivo Administration Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using intravenous this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To assess the in vivo activity of this compound, both pharmacokinetic and pharmacodynamic studies are crucial.
-
Pharmacokinetics: Plasma concentrations of this compound can be determined using methods like high-performance liquid chromatography with mass spectrometric detection (HPLC-MS).[6] This analysis helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Pharmacodynamics: The biological effects of this compound can be evaluated by measuring the inhibition of ERK signaling in tumor tissues. This is typically done by analyzing the phosphorylation levels of ERK and its downstream targets through methods like western blotting or immunohistochemistry. Preclinical studies have shown that this compound can profoundly suppress ERK signaling for up to five days after a single dose.[4][5]
Important Considerations
-
Stability: A lyophilized formulation of this compound was developed for clinical trials to overcome stability issues encountered with solution formulations during freezing.[12][13] For preclinical studies, it is recommended to use freshly prepared solutions.[5]
-
Animal Models: this compound has shown efficacy in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDX) with BRAF or RAS mutations.[3][4] The choice of animal model should be guided by the specific research question.
-
Toxicity: In a Phase I clinical trial, the most common treatment-related adverse events were ocular toxicities, such as blurred vision.[7] Minimal gastrointestinal toxicity was observed with intravenous administration compared to oral ERK inhibitors.[6][7][13] Careful monitoring of animal health throughout the study is essential.
These application notes are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the animal model and research objectives.
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 12. From Lab Formulation Development to CTM Manufacturing of this compound Injectable Drug Products: a Case Study and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for Optimal Dosing of KO-947 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK/ERK pathway is frequently dysregulated in a wide variety of human cancers, making it a critical target for therapeutic intervention.[2] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including patient-derived xenografts (PDX).[3] PDX models are increasingly utilized in preclinical oncology research as they more accurately recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[4]
These application notes provide an overview of the preclinical data available for this compound in PDX models and offer detailed protocols for researchers to conduct their own studies to determine the optimal dosing schedule for this compound in their specific PDX models of interest.
Data Presentation
The following tables summarize the available quantitative data on this compound dosing in PDX models. Due to the limited publicly available preclinical data with specific dosing schedules and corresponding efficacy across a wide range of tumor types, a summary of a known preclinical study in specific cancer types is provided, along with a proposed dose-finding study design for other PDX models.
Table 1: Summary of a Preclinical Study of this compound in Esophageal and Head & Neck Squamous Cell Carcinoma PDX Models
| PDX Model Type | Dose (mg/kg) | Dosing Schedule | Efficacy Readout | Response Classification |
| Esophageal Squamous Cell Carcinoma (ESCC) with 11q13 amplification | 300 | Once Weekly (QW) | Tumor Growth Inhibition (TGI) / Tumor Regression | Stable Disease (>80% TGI), Partial/Complete Response (>30% Regression) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) with 11q13 amplification | 300 | Once Weekly (QW) | Tumor Growth Inhibition (TGI) / Tumor Regression | Stable Disease (>80% TGI), Partial/Complete Response (>30% Regression) |
Data synthesized from a study conducted by Liu et al. from Kura Oncology.[5]
Table 2: Proposed Dose-Finding Study Design for this compound in a New Patient-Derived Xenograft (PDX) Model
| Cohort | Treatment Group | Dose (mg/kg) | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | N/A | Once Weekly (QW) | 8-10 |
| 2 | This compound | 100 | Once Weekly (QW) | 8-10 |
| 3 | This compound | 200 | Once Weekly (QW) | 8-10 |
| 4 | This compound | 300 | Once Weekly (QW) | 8-10 |
| 5 | This compound | 200 | Twice Weekly (BIW) | 8-10 |
| 6 | This compound | 150 | Every Three Days (Q3D) | 8-10 |
This proposed study design is based on the known preclinical activity of this compound and the need to explore both dose levels and scheduling to determine the optimal therapeutic window.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh human tumor tissue, collected in sterile media on ice
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Sterile Petri dishes
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
70% ethanol
-
Sterile gauze
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to a sterile biosafety cabinet.
-
Wash the tumor tissue with cold, sterile PBS to remove any blood or debris.
-
In a sterile Petri dish, mechanically mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the implantation site (typically the flank) with 70% ethanol.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per IACUC guidelines.
-
Monitor the mice regularly for tumor growth and overall health. Tumors are typically palpable within 4-8 weeks.
-
Once a tumor reaches a volume of approximately 1000-1500 mm³, it can be passaged to a new cohort of mice for expansion.
Intravenous (IV) Administration of this compound
This protocol describes the administration of this compound via tail vein injection.
Materials:
-
This compound, formulated in a sterile vehicle solution (e.g., 5% dextrose in water)
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Prepare the required concentration of this compound in the vehicle solution on the day of administration.
-
Warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer, ensuring the tail is accessible.
-
Gently wipe the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Carefully insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.[6]
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Tumor Volume Measurement and Efficacy Evaluation
This protocol details the monitoring of tumor growth and the assessment of treatment efficacy.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue treatment and measurements for the duration of the study as defined in the experimental design.
-
Efficacy can be evaluated by several metrics, including:
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.
-
Tumor Regression: A decrease in tumor volume from baseline.
-
Waterfall plots can be generated to visualize the response of individual tumors to treatment.
-
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in patient-derived xenograft models.
References
- 1. Kura Oncology Announces Three Presentations at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Congress and Scientific Presentations at aacr | Takeda Oncology [oncologymedinfo.com]
- 6. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types - BioSpace [biospace.com]
- 7. kuraoncology.com [kuraoncology.com]
Application Notes and Protocols for KO-947 Mesylate Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of KO-947 mesylate salt in cell culture experiments. This compound is a potent and selective inhibitor of ERK1/2 kinases, key components of the MAPK signaling pathway.[1] Dysregulation of this pathway is a frequent driver in a variety of cancers, making this compound a valuable tool for cancer research and drug development.[2][3]
Mechanism of Action
This compound targets the final node of the RAS/RAF/MEK pathway, the ERK1/2 kinases.[3][4] By selectively inhibiting ERK1/2, this compound blocks downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells with dysregulated MAPK pathways, including those with BRAF, NRAS, or KRAS mutations.[1][2][3] Its extended residence time and potent cellular engagement result in prolonged pathway inhibition.[3]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 355.39 g/mol | --INVALID-LINK-- |
| Formulation | C₂₁H₁₇N₅O | --INVALID-LINK-- |
| Solubility | DMSO: 71 mg/mL (199.78 mM) | --INVALID-LINK-- |
In Vitro Efficacy
| Assay Type | Target | IC50 | Reference |
| Enzymatic Assay | ERK1/2 | 10 nM | [4][5] |
| Cell Proliferation | Cancer cell lines with BRAF, NRAS, or KRAS mutations | Low nanomolar concentrations | [1][3] |
Note: Researchers should determine the specific IC50 value for their cell line of interest using the protocols outlined below.
Experimental Protocols
Preparation of this compound Mesylate Salt Stock Solution
Materials:
-
This compound mesylate salt powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound mesylate salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure fresh DMSO is used as moisture can reduce solubility.[5]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can be used to aid dissolution.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[5]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cancer cell viability using an MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound mesylate salt stock solution (prepared as in 3.1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
MAPK/ERK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.
Experimental Workflow: this compound Preparation for Cell Culture
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. rsc.org [rsc.org]
- 2. Kura Oncology Presents Preclinical Data on this compound and Menin-MLL Inhibitor Program at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Assessing KO-947 Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2] This complexity, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, is crucial for evaluating the efficacy of anti-cancer therapeutics.[2][3] KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6][7] The MAPK/ERK pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][7][9] These application notes provide a detailed methodology for assessing the efficacy of this compound in 3D tumor spheroids, encompassing spheroid generation, viability and apoptosis assays, and target engagement analysis.
This compound Mechanism of Action and the MAPK Signaling Pathway
This compound is an ERK1/2 inhibitor with a reported enzymatic IC50 of 10.0 nM.[4] It functions by binding to and inhibiting ERK1 and ERK2, thereby preventing the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[7] The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing a wide range of cellular processes.[10] In many cancers, mutations in genes such as BRAF, NRAS, or KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5][6] By targeting the final kinases in this cascade, ERK1/2, this compound can effectively block signaling even in tumors with upstream mutations.[9][11]
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps for evaluating the anti-tumor activity of this compound in 3D tumor spheroids.
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
This compound Treatment
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D tumor spheroids in a 96-well plate
Protocol:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3a. Cell Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in spheroids by quantifying ATP.[2][12][13][14]
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated 3D tumor spheroids in a 96-well plate
-
Luminometer
Protocol:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by vigorous shaking on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3b. Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.[15][16][17]
Materials:
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Treated 3D tumor spheroids in a 96-well plate
-
Luminometer
Protocol:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Gently mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
3c. High-Content Imaging and Analysis
Imaging provides quantitative data on spheroid size, morphology, and cell death.[1][18][19]
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
Fluorescent dyes (e.g., Hoechst 33342 for nuclei, Propidium Iodide for dead cells)
-
High-content imaging system
Protocol:
-
Add fluorescent dyes to the wells containing spheroids and incubate as per the manufacturer's instructions.
-
Acquire images of the spheroids using a high-content imaging system.
-
Analyze the images to quantify spheroid diameter, volume, and the number of live/dead cells.
Target Engagement Analysis (Western Blot)
Western blotting is used to assess the phosphorylation status of ERK1/2 and its downstream targets to confirm this compound's mechanism of action.[20][21][22]
Materials:
-
Treated 3D tumor spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Tumor Spheroid Viability and Apoptosis
| This compound Conc. (nM) | Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| Vehicle (0) | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.01 | 98.1 ± 4.8 | 1.1 ± 0.2 |
| 0.1 | 85.3 ± 6.1 | 1.8 ± 0.3 |
| 1 | 62.5 ± 5.5 | 3.5 ± 0.4 |
| 10 | 35.7 ± 4.9 | 6.2 ± 0.5 |
| 100 | 15.2 ± 3.1 | 8.9 ± 0.7 |
| 1000 | 5.8 ± 1.9 | 10.5 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Tumor Spheroid Size
| This compound Conc. (nM) | Average Spheroid Diameter (μm) at 72h |
| Vehicle (0) | 550 ± 25 |
| 0.01 | 545 ± 28 |
| 0.1 | 510 ± 30 |
| 1 | 420 ± 22 |
| 10 | 310 ± 18 |
| 100 | 225 ± 15 |
| 1000 | 150 ± 12 |
Data are presented as mean ± standard deviation.
Conclusion
This comprehensive set of protocols provides a robust framework for evaluating the efficacy of the ERK1/2 inhibitor, this compound, in 3D tumor spheroid models. By combining assays for cell viability, apoptosis, spheroid morphology, and target engagement, researchers can gain a detailed understanding of the compound's anti-tumor activity in a more physiologically relevant in vitro system. The presented methodologies can be adapted for various cancer cell types and are suitable for dose-response studies and mechanistic investigations.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. Facebook [cancer.gov]
- 8. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.kr]
- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 15. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [promega.sg]
- 16. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 3D spheroid culture enhances survival and therapeutic capacities of MSCs injected into ischemic kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KO-947's Inhibition of ERK Phosphorylation in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in-vitro assay to measure the inhibitory effect of KO-947 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound is a potent and selective inhibitor of ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] Dysregulation of this pathway is a common driver in many human cancers, making ERK an attractive therapeutic target.[1][2][5] This document outlines the necessary procedures to quantify the potency of this compound in a cell-based assay.
Principle of the Assay
This assay is designed to measure the levels of phosphorylated ERK (p-ERK) in cancer cell lines that have a constitutively active MAPK pathway, often due to mutations in genes like BRAF or KRAS.[3] Treatment of these cells with this compound is expected to inhibit ERK1/2, leading to a dose-dependent decrease in the phosphorylation of ERK at residues Thr202 and Tyr204.[6] The levels of p-ERK can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), Western blotting, or homogeneous time-resolved fluorescence (HTRF). This protocol will focus on a plate-based ELISA method for its high-throughput capabilities.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ERK1/2 | Enzymatic Assay | 10 | [7][8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the in-vitro assay.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the in-vitro p-ERK inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A375 (BRAF V600E mutant melanoma) or HCT116 (KRAS mutant colorectal carcinoma) cell lines.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Assay Plate: 96-well clear, flat-bottom cell culture plates.
-
Lysis Buffer: Commercially available cell lysis buffer compatible with ELISA, containing protease and phosphatase inhibitors.
-
p-ERK (Thr202/Tyr204) ELISA Kit: A commercial kit for the detection of phosphorylated ERK. These kits typically include a capture antibody-coated plate, detection antibody, substrate, and stop solution.
-
Total ERK ELISA Kit (Optional): For normalization of p-ERK levels.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit.
Procedure
1. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare serial dilutions of the this compound stock solution in serum-free medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a DMSO vehicle control. b. Carefully remove the culture medium from the wells. c. Add 100 µL of the diluted this compound or vehicle control to the respective wells. d. Incubate the plate for a predetermined time (e.g., 2 hours). This incubation time may need to be optimized.
3. Cell Lysis: a. After the incubation period, remove the treatment medium. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 50-100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. d. Incubate the plate on ice for 15-20 minutes with gentle shaking to ensure complete lysis.
4. p-ERK Quantification (ELISA): a. Follow the manufacturer's protocol for the p-ERK ELISA kit. A general procedure is as follows: i. Transfer the cell lysates to the antibody-coated ELISA plate. ii. Incubate for the recommended time to allow the capture antibody to bind to p-ERK. iii. Wash the plate several times to remove unbound proteins. iv. Add the detection antibody and incubate. v. Wash the plate again. vi. Add the substrate and incubate until color development is sufficient. vii. Add the stop solution to terminate the reaction. b. Read the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer.
5. (Optional) Total ERK Quantification: a. To normalize for any variations in cell number, a parallel ELISA for total ERK can be performed using the same cell lysates.
Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
If total ERK was measured, normalize the p-ERK signal by dividing it by the total ERK signal for each well.
-
Plot the p-ERK signal (or normalized p-ERK signal) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ERK phosphorylation.
This protocol provides a robust framework for assessing the in-vitro potency of this compound. For more specific applications, optimization of cell density, incubation times, and antibody concentrations may be necessary. Always refer to the specific instructions provided with your ELISA kit for the best results.
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 6. revvity.com [revvity.com]
- 7. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a KO-947 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of ERK1/2 kinases, crucial components of the MAPK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making ERK1/2 an attractive therapeutic target.[1][2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.[4][5] Establishing in vitro cell line models of acquired resistance to this compound is a critical step in understanding the underlying molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent this resistance.
These application notes provide a comprehensive protocol for generating and characterizing a this compound resistant cancer cell line model. The methodology is based on established principles of inducing drug resistance in vitro through continuous, escalating drug exposure.[6][7]
Data Presentation
Table 1: Hypothetical Dose-Response Data for Parental and this compound Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HCT116) | This compound | 15 | 1.0 |
| HCT116/KO-947-R | This compound | 450 | 30.0 |
Note: The IC50 values and Resistance Index (RI) presented are hypothetical and will vary depending on the cell line and specific experimental conditions. The RI is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
This protocol is essential to establish the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line with a dysregulated MAPK pathway (e.g., BRAF, KRAS, or NRAS mutant, such as HCT116 or A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress or other supplier)
-
DMSO (for drug dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Drug Treatment: Replace the culture medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Generation of a this compound Resistant Cell Line using Dose Escalation
This protocol describes a continuous exposure, dose-escalation method to select for a resistant cell population.[6][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with a low concentration of this compound, typically starting at the IC10-IC20 determined in Protocol 1.[9]
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of this compound.[6] A common approach is to increase the dose by 1.5 to 2-fold.[6]
-
Iterative Selection: Repeat the process of monitoring, subculturing, and dose escalation. This is a lengthy process that can take several months.[5] If at any point the cells are unable to recover, revert to the previous tolerated concentration for a few more passages before attempting to increase the dose again.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource for future studies and provides a backup.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 3-5 fold or more) than the IC50 of the parental line.[10] Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
This protocol outlines the steps to confirm the development of resistance and begin its characterization.
Materials:
-
Parental cell line
-
Newly generated this compound resistant cell line
-
This compound
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting (antibodies against p-ERK, total ERK, and a loading control like GAPDH or β-actin)
Procedure:
-
IC50 Determination of Resistant Line: Using the same method as in Protocol 1, determine the IC50 of this compound in the newly generated resistant cell line and compare it to the parental line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value confirm the resistant phenotype.
-
Stability of Resistance: To determine if the resistance is stable, culture a subset of the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Then, re-determine the IC50 for this compound. A retained high IC50 suggests a stable genetic or epigenetic alteration.
-
Target Engagement Analysis (Western Blot):
-
Culture both parental and resistant cells.
-
Treat the cells with a range of this compound concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK).
-
In the parental line, this compound should effectively inhibit ERK phosphorylation at lower concentrations. In the resistant line, higher concentrations of this compound will be required to achieve the same level of inhibition, or inhibition may be incomplete, indicating a potential on-target resistance mechanism.
-
Mandatory Visualizations
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring KO-947 Target Engagement in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final kinase effectors in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a frequent driver of oncogenesis, particularly in tumors with mutations in the BRAF, KRAS, and NRAS genes.[1] As a terminal node in this cascade, ERK1/2 represents a key therapeutic target that may circumvent resistance mechanisms associated with inhibitors of upstream components like RAF and MEK.
These application notes provide detailed methodologies for monitoring the target engagement of this compound in preclinical tumor models. The primary biomarker for assessing this compound activity is the phosphorylation of ERK1/2 at Thr202/Tyr204. The following protocols describe various techniques to quantify the levels of phosphorylated ERK (p-ERK) in cell lines and tumor tissues, enabling researchers to assess the pharmacodynamic effects of this compound and correlate target engagement with anti-tumor efficacy.
Signaling Pathway and Experimental Workflow
The MAPK signaling cascade culminates in the phosphorylation and activation of ERK1/2. This compound directly inhibits this final step. Monitoring target engagement, therefore, focuses on measuring the reduction in p-ERK levels following treatment with this compound.
An overview of the experimental workflow for assessing this compound target engagement is presented below. This workflow outlines the key decision points, from selecting the appropriate preclinical model to choosing the most suitable assay for quantifying p-ERK levels.
Data Presentation
This compound has demonstrated potent inhibition of ERK1/2 and anti-proliferative activity in various cancer models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Enzymatic IC50 (ERK1/2) | 10.0 nM | [2][3] |
| Selectivity | >50-fold against a panel of 450 kinases | |
| Cellular Activity | Blocks ERK signaling and proliferation at low nanomolar concentrations in BRAF, NRAS, or KRAS mutant tumor cells | [1][4] |
Table 2: Preclinical In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Genetic Background | Dosing Schedule | Outcome | Reference |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13-amplified | Intermittent (daily to weekly) | Disease Control Rate: 77% | [2] |
| Overall Response Rate: 51% | [2] | |||
| Head and Neck Cancer | 11q13-amplified | Intermittent (daily to weekly) | Complete responses and tumor regression | [2] |
| Colon, Lung, Pancreatic Tumors | KRAS or BRAF mutations | Intermittent (daily to weekly) | Antitumor activity observed | [2] |
Experimental Protocols
Detailed protocols for the most common assays used to measure p-ERK levels are provided below. These protocols should be optimized for specific cell lines, tumor models, and laboratory conditions.
Protocol 1: Western Blot for p-ERK and Total ERK
Objective: To qualitatively and semi-quantitatively measure the levels of p-ERK and total ERK in cell or tumor lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
For cell lines: Wash cells with cold PBS and lyse in RIPA buffer.
-
For tumor tissue: Homogenize tissue in RIPA buffer on ice.
-
Incubate lysates on ice for 30 minutes, then centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane and re-probe with the primary antibody against total ERK, followed by the secondary antibody and detection as described above.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for p-ERK
Objective: To quantitatively measure the levels of p-ERK in cell or tumor lysates.
Materials:
-
p-ERK ELISA kit (containing pre-coated plates, detection and HRP-conjugated antibodies, standards, and substrates)
-
Cell lysis buffer (as recommended by the kit manufacturer)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Prepare cell or tumor lysates as per the ELISA kit instructions.
-
Determine protein concentration and normalize samples.
-
-
ELISA Procedure (example based on a sandwich ELISA format):
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate as per the kit's instructions to allow p-ERK to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated antibody/reagent and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided.
-
Calculate the concentration of p-ERK in the samples based on the standard curve.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p-ERK
Objective: To perform high-throughput quantitative measurement of p-ERK in cell lysates.
Materials:
-
HTRF p-ERK assay kit (containing donor and acceptor-labeled antibodies, lysis buffer, and standards)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Cell Lysis:
-
Add the HTRF lysis buffer directly to the wells.
-
Incubate at room temperature with shaking.
-
-
HTRF Reaction:
-
Transfer lysate to a white 384-well plate (if not already in one).
-
Add the pre-mixed HTRF antibodies (anti-p-ERK-donor and anti-total-ERK-acceptor).
-
Incubate at room temperature for the time specified in the kit protocol.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data.
-
Determine the extent of p-ERK inhibition based on the signal reduction.
-
Protocol 4: Immunohistochemistry (IHC) for p-ERK in Tumor Tissue
Objective: To visualize and semi-quantitatively assess the distribution and levels of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution
-
Blocking serum
-
Primary antibody: anti-p-ERK1/2 (Thr202/Tyr204)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking serum.
-
Incubate with the primary p-ERK antibody.
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP.
-
Wash with buffer.
-
-
Visualization:
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine slides under a microscope.
-
Semi-quantitatively score the staining intensity and percentage of positive cells (e.g., H-score).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for monitoring the target engagement of the ERK1/2 inhibitor, this compound. Consistent and robust measurement of p-ERK levels in preclinical models is essential for understanding the pharmacodynamics of this compound, optimizing dosing schedules, and identifying potential biomarkers of response. The selection of the appropriate assay will depend on the specific research question, available resources, and desired throughput. By employing these techniques, researchers can effectively evaluate the preclinical activity of this compound and contribute to its development as a potential therapeutic for MAPK pathway-driven cancers.
References
- 1. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing KO-947's Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][3] Dysregulation of the MAPK pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[1][3] this compound blocks ERK signaling, leading to the inhibition of tumor cell proliferation.[1][2] The following protocols provide a framework for researchers to assess the specific impact of this compound on cell cycle progression in cancer cell lines. The effect of ERK1/2 inhibition on the cell cycle can be cell-type dependent, potentially leading to arrest at the G1/S or G2/M transition.[4]
Key Experimental Protocols
To elucidate the effects of this compound on cell cycle progression, a series of quantitative experiments are recommended. These include assessing cell viability, analyzing cell cycle distribution, and measuring the expression of key cell cycle regulatory proteins.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay determines the dose-dependent effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and count the cells to ensure an adequate number for analysis (typically 1 x 10^6 cells per sample).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.[5][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This technique is used to measure changes in the expression levels of key proteins that control cell cycle progression.
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key cell cycle regulatory proteins. Depending on the expected phase of cell cycle arrest, these may include:
-
G1/S transition: Cyclin D1, Cyclin E, CDK4, CDK6, p21, p27, and phosphorylated Retinoblastoma protein (p-Rb).
-
G2/M transition: Cyclin B1, CDK1 (also known as Cdc2).
-
MAPK pathway inhibition confirmation: Phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (nM) after 72h |
| Cell Line A | Value |
| Cell Line B | Value |
| Cell Line C | Value |
Table 2: Cell Cycle Distribution Analysis after 24h this compound Treatment
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| This compound | 2xIC50 | Value | Value | Value |
Table 3: Quantification of Western Blot Analysis
| Target Protein | Treatment (this compound, IC50, 24h) | Fold Change (vs. Vehicle) |
| p-ERK1/2 | This compound | Value |
| Cyclin D1 | This compound | Value |
| Cyclin B1 | This compound | Value |
| p-Rb | This compound | Value |
Visualizations
Signaling Pathway
Caption: MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.
Experimental Workflow
Caption: Workflow for assessing this compound's impact on cell cycle progression.
Logical Relationships
Caption: Logical flow from this compound treatment to decreased cell viability.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KO-947 to Investigate and Overcome Acquired Resistance to BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to BRAF inhibitors, such as vemurafenib and dabrafenib, represents a significant clinical challenge in the treatment of BRAF-mutant melanoma and other cancers. A primary mechanism of this resistance is the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway downstream of BRAF, often rendering the initial BRAF-targeted therapy ineffective. KO-947, a potent and selective inhibitor of the terminal kinases in this pathway, ERK1/2, presents a promising strategy to overcome this resistance. By targeting the final node of the MAPK cascade, this compound can potentially abrogate signaling regardless of the upstream resistance mechanism.
These application notes provide a comprehensive guide for researchers to utilize this compound in preclinical studies to investigate and potentially overcome acquired resistance to BRAF inhibitors. The included protocols detail the necessary experimental procedures, and the accompanying data tables and diagrams offer a framework for data analysis and interpretation.
Key Applications of this compound in BRAF Inhibitor Resistance Studies:
-
Overcoming Acquired Resistance: Directly assess the ability of this compound to inhibit the proliferation of cancer cell lines that have developed resistance to BRAF inhibitors.
-
Investigating Signaling Pathway Reactivation: Use this compound as a tool to probe the dependency of BRAF inhibitor-resistant cells on reactivated ERK signaling.
-
Evaluating Combination Therapies: Explore the synergistic or additive effects of combining this compound with BRAF inhibitors or other targeted agents to prevent or delay the onset of resistance.
-
Preclinical Validation in In Vivo Models: Assess the anti-tumor efficacy of this compound in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of acquired BRAF inhibitor resistance.
Quantitative Data Summary
While direct comparative studies of this compound in isogenic BRAF inhibitor-sensitive and -resistant cell lines are not yet widely published, the following tables summarize the known potency of this compound and provide a template for organizing experimental data.
Table 1: In Vitro Potency of this compound
| Compound | Target | Enzymatic IC50 | Cellular Anti-proliferative Activity | Reference |
| This compound | ERK1/2 | 10.0 nM | Low nanomolar concentrations in BRAF, NRAS, or KRAS mutant cell lines | [1][2] |
Table 2: Template for Comparative In Vitro Efficacy of this compound
| Cell Line | BRAF Inhibitor Status | BRAF Inhibitor IC50 (µM) | This compound IC50 (nM) |
| e.g., A375 | Sensitive | [Experimental Data] | [Experimental Data] |
| e.g., A375-VR | Vemurafenib-Resistant | [Experimental Data] | [Experimental Data] |
| e.g., M229 | Sensitive | [Experimental Data] | [Experimental Data] |
| e.g., M229-DR | Dabrafenib-Resistant | [Experimental Data] | [Experimental Data] |
Table 3: Template for In Vivo Efficacy of this compound in BRAF Inhibitor-Resistant Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Phospho-ERK Levels (%) |
| e.g., A375-VR CDX | Vehicle | [Experimental Data] | [Experimental Data] |
| Vemurafenib | [Experimental Data] | [Experimental Data] | |
| This compound | [Experimental Data] | [Experimental Data] | |
| e.g., BRAFi-Resistant PDX | Vehicle | [Experimental Data] | [Experimental Data] |
| BRAF Inhibitor | [Experimental Data] | [Experimental Data] | |
| This compound | [Experimental Data] | [Experimental Data] |
Signaling Pathways and Experimental Workflow
Diagram 1: The MAPK Signaling Pathway and the Role of this compound
Caption: The MAPK signaling cascade and points of inhibition.
Diagram 2: Mechanisms of Acquired Resistance to BRAF Inhibitors
Caption: Common mechanisms of acquired BRAF inhibitor resistance.
Diagram 3: Experimental Workflow for Studying this compound in BRAF Inhibitor Resistance
Caption: Workflow for evaluating this compound in BRAF inhibitor resistance.
Experimental Protocols
Protocol 1: Generation of BRAF Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating BRAF inhibitor-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
BRAF inhibitor (e.g., Vemurafenib, Dabrafenib) dissolved in DMSO
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of the BRAF inhibitor for the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in their complete medium supplemented with the BRAF inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor Cell Growth: Closely monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Gradual Dose Escalation: Once the cells are growing steadily in the presence of the initial drug concentration, increase the concentration of the BRAF inhibitor by approximately 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months. Each time the cells adapt and resume steady growth, increase the drug concentration.
-
Establish a Resistant Clone: After several months of continuous culture with increasing drug concentrations, the cell population should be able to proliferate in the presence of a high concentration of the BRAF inhibitor (e.g., 1-2 µM for vemurafenib). At this point, you can consider the cell line to be resistant. It is advisable to isolate and expand single-cell clones to ensure a homogenous resistant population.
-
Characterize the Resistant Phenotype:
-
Perform a cell viability assay to confirm a significant rightward shift in the IC50 curve compared to the parental cell line.
-
Use Western blotting (see Protocol 3) to confirm the reactivation of ERK signaling in the presence of the BRAF inhibitor.
-
Maintain the resistant cell line in a medium containing the final concentration of the BRAF inhibitor to preserve the resistant phenotype.
-
Protocol 2: Cell Viability Assay
This protocol outlines the use of a luminescence-based assay to determine the viability of cells treated with this compound.
Materials:
-
Parental and BRAF inhibitor-resistant cell lines
-
This compound and BRAF inhibitor stock solutions in DMSO
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the BRAF inhibitor in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Incubation: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blotting for Phospho-ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels by Western blotting to assess the inhibition of MAPK signaling by this compound.
Materials:
-
Parental and BRAF inhibitor-resistant cell lines
-
This compound and BRAF inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and rabbit anti-p44/42 MAPK (Erk1/2)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, BRAF inhibitor, or vehicle (DMSO) for the specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies. Follow the manufacturer's protocol for the stripping buffer.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Compare the levels of p-ERK in treated samples to the vehicle-treated control.
-
Conclusion
This compound, as a direct inhibitor of ERK1/2, holds significant promise as a therapeutic agent to overcome acquired resistance to BRAF inhibitors. The provided application notes and protocols offer a robust framework for researchers to investigate this potential in preclinical models. By generating and characterizing BRAF inhibitor-resistant cell lines and utilizing them in the described in vitro and in vivo assays, researchers can generate critical data on the efficacy of this compound in this clinically relevant setting. The systematic approach outlined here will facilitate a deeper understanding of the mechanisms of resistance and the potential of downstream MAPK pathway inhibition as a therapeutic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of KO-947 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of the ERK1/2 inhibitor KO-947 in preclinical models.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, intravenously administered small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, this compound blocks the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, thereby inhibiting tumor cell proliferation and survival.[1][2]
Q2: What is the reported selectivity of this compound?
A2: Preclinical data from biochemical assays indicate that this compound has an IC50 of 10 nM for ERK1/2. It has been profiled against a panel of 450 kinases and demonstrated at least a 50-fold selectivity for ERK1/2 over other kinases in this panel.
Q3: What are the known on-target and potential off-target effects of ERK inhibitors like this compound in preclinical models?
A3: On-target effects are directly related to the inhibition of the MAPK/ERK pathway and include decreased proliferation, cell cycle arrest, and apoptosis in tumor cells with a dysregulated MAPK pathway. Potential off-target effects of kinase inhibitors can be broadly categorized as:
-
Inhibition of other kinases: Due to sequence and structural similarities in the ATP-binding pocket of kinases, inhibitors may bind to and inhibit kinases other than the intended target.
-
Non-kinase off-target effects: The inhibitor may interact with other proteins or cellular components, leading to unexpected biological consequences.
-
Paradoxical pathway activation: In some contexts, inhibition of a kinase can lead to the activation of the same or other signaling pathways through feedback mechanisms.
Q4: Are there any clinically observed adverse events with this compound that might be relevant to my preclinical studies?
A4: Yes, in a Phase I clinical trial, the most common treatment-related adverse events were ocular toxicities, including blurred vision, chorioretinopathy, and retinal detachment.[1] These are considered class effects for MEK/ERK inhibitors. Therefore, it is prudent to monitor for potential ocular changes in preclinical animal models, especially in long-term studies.
II. Troubleshooting Guides
This section provides guidance on how to identify and manage potential off-target effects of this compound during your experiments.
Guide 1: Unexpected Phenotype in Cell Culture Experiments
Problem: You observe an unexpected cellular phenotype (e.g., changes in cell morphology, unexpected cell death, or altered differentiation) in your cell line treated with this compound that cannot be readily explained by ERK1/2 inhibition.
Potential Cause: This could be due to an off-target effect of this compound on another kinase or signaling pathway active in your specific cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes in cell culture.
Guide 2: Ocular Abnormalities in In Vivo Models
Problem: You observe ocular abnormalities (e.g., corneal opacity, retinal changes) in your animal models treated with this compound.
Potential Cause: This is a known class effect of MEK/ERK inhibitors and is likely an on-target or off-target effect in the ocular tissue.
Troubleshooting and Management Workflow:
Caption: Workflow for managing ocular toxicities in vivo.
III. Data Presentation: Kinase Selectivity
While the full kinome scan data for this compound is not publicly available, researchers should aim to obtain or generate similar data for their kinase inhibitors. Below is a template table illustrating how such data could be presented, using hypothetical data for a representative ERK inhibitor.
Table 1: Selectivity Profile of a Representative ERK Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Fold Selectivity vs. ERK1 |
| ERK1 (On-Target) | 10 | 99% | 1 |
| ERK2 (On-Target) | 8 | 99% | 1.25 |
| Kinase A | 550 | 65% | 55 |
| Kinase B | 1,200 | 45% | 120 |
| Kinase C | >10,000 | <10% | >1,000 |
| Kinase D | 800 | 55% | 80 |
This table is for illustrative purposes only and does not represent actual data for this compound.
IV. Experimental Protocols
Protocol 1: Western Blot for On-Target ERK1/2 Inhibition
Objective: To confirm that this compound is inhibiting the phosphorylation of ERK1/2 and its downstream target RSK in a dose-dependent manner in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p90RSK (Ser380), anti-total-p90RSK, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and develop with ECL substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
Protocol 2: In Vitro Kinase Assay for Off-Target Screening
Objective: To screen this compound against a panel of kinases to identify potential off-targets.
Materials:
-
Recombinant active kinases
-
Kinase-specific substrates (peptides or proteins)
-
This compound (at a fixed concentration, e.g., 1 µM)
-
DMSO (vehicle control)
-
Positive control inhibitor for each kinase
-
Kinase assay buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose paper or other capture method
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific kinase, and its substrate.
-
Add this compound, DMSO, or a positive control inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature and time for each kinase.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition of each kinase by this compound compared to the DMSO control.
Note: Non-radioactive kinase assay formats (e.g., ADP-Glo, HTRF) are also widely available and can be used as an alternative.
V. Signaling Pathway and Workflow Diagrams
Diagram 1: The MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Diagram 2: Logic for Investigating Off-Target Effects
Caption: Decision-making logic for distinguishing on-target versus off-target effects.
References
Technical Support Center: Troubleshooting KO-947 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in KO-947 cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and selective inhibitor of the ERK1 and ERK2 kinases.[1][2][3] By inhibiting ERK1/2, this compound blocks the mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathway.[1][2] This pathway is frequently upregulated in various cancer types and is crucial for tumor cell proliferation, differentiation, and survival.[1][2] Therefore, this compound is expected to reduce the viability and proliferation of tumor cells with a dysregulated MAPK pathway, including those with BRAF, NRAS, or KRAS mutations.[3][4][5]
Q2: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Variable Cell Density: The number of cells seeded can significantly impact the apparent efficacy of a drug.[6][7] Higher cell densities may lead to a reduced drug response.[8]
-
Changes in Cell Culture Conditions: Variations in media, serum concentration, and incubation time can alter cell health and drug response.[9] Reduced serum concentrations have been shown to enhance the antiproliferative activity of some compounds.[10]
-
This compound Stock Solution Integrity: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. This compound stock solutions are typically stored at -20°C or -80°C.[3]
-
Assay-Specific Artifacts: The chosen viability assay may be susceptible to interference. For example, some compounds can interfere with the MTT reduction rate, leading to an over- or underestimation of viability.[11][12]
Q3: I am observing high variability between my replicate wells. What should I check?
High variability between replicates often points to technical inconsistencies:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of cells, drug dilutions, and assay reagents. Automated liquid handling platforms can reduce this variability.[13]
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well. Gently mix the cell suspension before and during plating.[14]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Cell Clumping: Ensure cells are in a single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and drug exposure.[14]
Q4: Why are my results from an MTT assay different from a direct cell count (e.g., Trypan Blue)?
Discrepancies between metabolic assays (like MTT, XTT, MTS) and direct cell counts are a known issue.[11][15][16]
-
Metabolic Alterations: The MTT assay measures mitochondrial reductase activity, which is assumed to correlate with the number of viable cells.[14] However, a compound can inhibit mitochondrial function without immediately causing cell death, leading to a drop in the MTT signal even if cells are still present and appear viable by trypan blue exclusion.[12]
-
Off-Target Effects: Inhibitors can have off-target effects that alter cell metabolism, affecting the reduction of the tetrazolium salt used in the assay.[11][12]
-
Timing of Assay: The time point at which the assay is performed is critical. An early time point might show metabolic changes (MTT), while cell death (Trypan Blue) may only be apparent at later time points.[16] It is often recommended to supplement tetrazolium-based assays with non-metabolic methods.[11]
Q5: Could this compound be causing off-target effects that interfere with my viability assay?
While this compound is a selective ERK1/2 inhibitor, like many kinase inhibitors, it can have off-target effects.[3][5][17] These effects could potentially:
-
Alter Cellular Metabolism: Directly impact mitochondrial function, which would affect assays like MTT or Seahorse.[11]
-
Induce Retroactivity: Inhibition of a downstream kinase like ERK can sometimes lead to upstream pathway alterations through a phenomenon known as retroactivity.[17]
-
Affect Other Kinases: Although this compound has high selectivity, potent off-target kinase inhibition is a possibility that can contribute to the observed phenotype.[18] If off-target effects are suspected, consider using a secondary, structurally unrelated ERK inhibitor or a genetic approach (e.g., siRNA/CRISPR) to validate the on-target effect.
Troubleshooting Guides
Guide 1: Inconsistent Drug Potency (IC50 Fluctuation)
| Potential Cause | Recommended Action |
| Cell Seeding Density | Perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase for the duration of the experiment.[19] Ensure this density is used consistently. |
| Compound Degradation | Prepare fresh dilutions of this compound from a validated stock for each experiment. Aliquot the main stock to minimize freeze-thaw cycles. Store as recommended (-20°C or -80°C).[3] |
| Serum Lot Variation | Fetal Bovine Serum (FBS) can vary between lots, affecting cell growth and drug response. Test and validate new lots of FBS. Consider using a lower serum concentration if it doesn't compromise cell health.[10] |
| Incubation Time | Optimize the drug incubation time. A time-course experiment (e.g., 24h, 48h, 72h) will reveal the optimal window to observe the desired effect. |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including controls, and is below a toxic level (typically <0.5%).[20] |
Guide 2: Issues with Seahorse XF Metabolic Assays
| Potential Cause | Recommended Action |
| Low Oxygen Consumption Rate (OCR) | Check cell health and seeding density. Ensure the cell monolayer is not damaged during media changes or drug injections.[13] Verify that the assay medium is correctly prepared and warmed. |
| Poor Response to Injected Compounds | This can be due to incorrect loading of the injection ports on the sensor cartridge, leading to partial injection or leakage.[13] Ensure accurate and gentle loading. Titrate the concentration of mitochondrial stress test compounds (e.g., FCCP) for your specific cell type.[21] |
| High Well-to-Well Variation | Inconsistent cell seeding is a primary cause. Use a homogenous cell suspension and plate evenly. Manual pipetting errors during media changes or port loading can also introduce variability; consider automation if possible.[13] |
| Instrument/Calibration Issues | Ensure the Seahorse XF Analyzer is properly calibrated before each run. Use fresh calibrant solution and hydrate the sensor cartridge overnight in a non-CO2 incubator.[22] |
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Assays
| Parameter | Recommendation | Rationale & Considerations |
| This compound Concentration Range | 1 nM - 10 µM | This compound has a biochemical IC50 of ~10 nM.[23][24][25] A wide range is needed to establish a full dose-response curve in cellular assays. |
| Cell Seeding Density | 2,000 - 10,000 cells/well (96-well plate) | Highly dependent on cell line proliferation rate.[19] Optimize for logarithmic growth throughout the assay duration (e.g., 72h).[20] |
| Incubation Time | 24 - 72 hours | Effects of kinase inhibitors can be time-dependent. A 72-hour incubation is common for assessing effects on proliferation. |
| Serum Concentration | 5 - 10% FBS (or lower) | Standard for many cell lines. Lowering serum may increase drug sensitivity but can also affect cell health.[10] Consistency is key. |
| Vehicle Control | DMSO, matched to highest this compound dose | The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.1%).[20] |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are healthy and >95% viable.
-
Prepare a cell suspension at the optimized density (e.g., 1 x 10^5 cells/mL for seeding 5,000 cells in 50 µL).
-
Seed 50 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Also prepare a vehicle control (DMSO) at the same final concentration.
-
Add 50 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO) to each well.[26]
-
Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
-
Plate Seeding & Sensor Hydration:
-
Seed cells in a Seahorse XF cell culture microplate at the predetermined optimal density.
-
Incubate overnight to allow for attachment and formation of a monolayer.
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[22]
-
-
Assay Preparation:
-
Prepare fresh Seahorse XF assay medium supplemented with glutamine, pyruvate, and glucose. Warm to 37°C and adjust pH to 7.4.
-
Wash cells by removing growth medium and adding 180 µL of warmed assay medium.
-
Place the plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Load the hydrated sensor cartridge ports with compounds for sequential injection (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
-
Assay Execution:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The protocol will measure baseline OCR and ECAR, followed by measurements after each sequential injection to determine key parameters of mitochondrial function.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Experimental Workflow Diagram
Caption: A generalized workflow for a cell viability assay using this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent this compound viability assay results.
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Reduced concentrations of serum enhance the antiproliferative activity of retinoid-related molecules and accelerate the onset of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to KO-947
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate potential mechanisms of acquired resistance to KO-947, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] It functions by binding to and inhibiting the activity of ERK1/2, which are the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway, when dysregulated, is a major driver of cell proliferation, survival, and differentiation in many cancers, particularly those with mutations in BRAF, RAS, and NF1. By inhibiting ERK1/2, this compound aims to block these pro-cancerous signals. Preclinical data have shown that this compound has a prolonged duration of action and can induce tumor regression in various cancer models.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the likely general mechanisms?
Acquired resistance to targeted therapies like this compound is a common challenge. Based on studies of other MAPK pathway inhibitors, the resistance mechanisms can be broadly categorized into two main types:
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Reactivation of the MAPK Pathway: The cancer cells may find ways to reactivate the ERK signaling pathway despite the presence of this compound.
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Activation of Bypass Signaling Pathways: The cells may activate alternative signaling pathways that can compensate for the loss of ERK1/2 signaling and promote cell survival and proliferation.
Q3: What are the specific molecular alterations that can lead to MAPK pathway reactivation?
Several genetic and molecular changes can lead to the reactivation of the MAPK pathway:
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Mutations in the ERK1/2 Kinase Domain: Similar to other kinase inhibitors, mutations can arise in the drug-binding pocket of ERK1 or ERK2, which may reduce the binding affinity of this compound.
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Amplification of Upstream Signaling Components: Increased copy numbers of genes encoding upstream activators of the MAPK pathway, such as KRAS or BRAF, can lead to an overwhelming signal that cannot be completely blocked by this compound.
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Upregulation of Upstream Kinases: Increased expression or activity of kinases that activate MEK (the direct upstream activator of ERK), such as RAF isoforms, can contribute to resistance.
Q4: Which bypass signaling pathways are most commonly implicated in resistance to MAPK pathway inhibitors?
The two most prominent bypass pathways are:
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PI3K/AKT/mTOR Pathway: This is a crucial parallel pathway that regulates cell growth, survival, and metabolism. There is extensive crosstalk between the MAPK and PI3K/AKT pathways. Inhibition of the MAPK pathway can sometimes lead to the activation of the PI3K/AKT pathway as a compensatory mechanism.
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ERK5 (MAPK7) Signaling Pathway: ERK5 is another member of the MAPK family that can be activated in response to ERK1/2 inhibition.[2][3][4] Its activation can promote cell survival and proliferation, thereby bypassing the effects of this compound.[2][3][4]
Troubleshooting Guides
Problem: Decreased sensitivity of a cancer cell line to this compound in a cell viability assay.
This is a primary indication of acquired resistance. The following troubleshooting guide outlines a workflow to investigate the potential mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow for investigating acquired resistance to this compound.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for downstream mechanistic studies.
Materials:
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Parental cancer cell line of interest (known to be initially sensitive to this compound)
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
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Cell counting equipment (e.g., hemocytometer or automated cell counter)
Methodology:
-
Determine the initial IC50 of this compound:
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Plate the parental cells at a suitable density in a 96-well plate.
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Treat the cells with a range of this compound concentrations for 72 hours.
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Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Continuous Exposure with Dose Escalation:
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Start by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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When the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
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Repeat this dose-escalation process over several months. It is crucial to allow the cells to adapt and recover at each concentration before increasing the dose.
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At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
-
Characterization of the Resistant Cell Line:
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Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay to determine the new IC50 value.
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A significant rightward shift in the dose-response curve compared to the parental cell line confirms the resistant phenotype.
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Protocol 2: Whole-Exome Sequencing (WES) to Identify Genetic Alterations
Objective: To identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that may contribute to this compound resistance.
Materials:
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Genomic DNA (gDNA) from both the parental and this compound resistant cell lines.
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gDNA from a matched normal cell line or blood sample (if available, for clinical samples).
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WES library preparation kit.
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Next-generation sequencing (NGS) platform.
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Bioinformatics pipeline for data analysis.
Methodology:
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gDNA Extraction and Quality Control:
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Extract high-quality gDNA from the parental and resistant cells.
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Assess gDNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
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Prepare sequencing libraries from the gDNA samples according to the manufacturer's protocol. This involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and exome capture.
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Sequence the prepared libraries on an NGS platform to a desired coverage depth (e.g., >100x).
-
-
Bioinformatics Analysis:
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Align the sequencing reads to the human reference genome.
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Perform variant calling to identify SNVs and indels. Compare the variants present in the resistant cell line to those in the parental line to identify acquired mutations.
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Analyze the sequencing data to detect CNVs, looking for amplifications of genes in the MAPK pathway (e.g., KRAS, BRAF) or other relevant pathways.
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Prioritize candidate resistance genes based on the functional impact of the mutations (e.g., non-synonymous mutations in kinase domains) and their known roles in cancer and drug resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Other Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | MEK Inhibitor (e.g., Trametinib) IC50 (nM) | PI3K Inhibitor (e.g., Alpelisib) IC50 (nM) |
| Parental HCT116 | 50 | 10 | 500 |
| HCT116-KR (this compound Resistant) | >5000 | >1000 | 450 |
| Parental A375 | 25 | 5 | 800 |
| A375-KR (this compound Resistant) | >2000 | >500 | 200 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and the specific resistance mechanisms.
Table 2: Potential Genetic Alterations Identified by Whole-Exome Sequencing in this compound Resistant Cells
| Gene | Alteration | Frequency in Resistant Clones | Potential Implication |
| MAPK1 (ERK2) | G186D mutation | High | Direct interference with this compound binding. |
| KRAS | Gene Amplification | Moderate | Increased upstream signaling, overwhelming the inhibitor. |
| PIK3CA | Activating Mutation | Moderate | Activation of the PI3K/AKT bypass pathway. |
| MAP2K5 (MEK5) | Upregulation | Low | Activation of the ERK5 bypass pathway. |
This table provides examples of potential findings and their interpretations.
Visualizations of Signaling Pathways
MAPK Signaling Pathway and the Action of this compound
Caption: The MAPK signaling cascade and the inhibitory action of this compound on ERK1/2.
Potential Resistance Mechanisms to this compound
Caption: Overview of MAPK pathway reactivation and bypass signaling as resistance mechanisms.
Crosstalk between MAPK and PI3K/AKT Pathways
References
- 1. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
addressing challenges in the synthesis of KO-947 for research use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of the ERK1/2 inhibitor, KO-947. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound involves a multi-step process that can be broadly divided into the construction of two key heterocyclic cores: a substituted pyrazole and a substituted indole, followed by their coupling and final functional group manipulations. A common route involves the synthesis of a pyrazole intermediate with a protected aminomethyl group and a boronic ester, which is then coupled with a brominated indole derivative.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Researchers may face challenges related to:
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Regioselectivity: Particularly during the formation of the pyrazole ring, controlling the regioselectivity of the reaction can be difficult, leading to isomeric impurities that are challenging to separate.
-
Low Yields: Certain steps, such as the final coupling or deprotection, may result in lower than expected yields.
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Purification: The intermediates and the final product can be difficult to purify, often requiring multiple chromatographic steps.
-
Stability: Some intermediates may be unstable under certain reaction or purification conditions. The final compound in its free base form has solubility and polymorphism issues, which led to the development of a mesylate salt form for clinical studies.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety protocols should be followed. Many of the reagents used, such as organometallic compounds and strong acids/bases, are hazardous. Ensure proper personal protective equipment (PPE) is worn, and all reactions are carried out in a well-ventilated fume hood.
Troubleshooting Guide
Synthesis Step 1: Preparation of the Indole Core (e.g., 1-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one)
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of benzylation | Incomplete deprotonation of the indole nitrogen. | Ensure anhydrous conditions. Use a stronger base (e.g., NaH) and allow sufficient time for deprotonation before adding the benzyl bromide. |
| Benzyl bromide degradation. | Use freshly opened or purified benzyl bromide. | |
| Side reactions (e.g., dialkylation) | Excess benzyl bromide or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount of benzyl bromide and monitor the reaction closely by TLC. |
| Difficulty in purification | Presence of unreacted starting material and side products. | Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from impurities. |
Synthesis Step 2: Preparation of the Pyrazole Core (e.g., tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl)methylcarbamate)
| Problem | Possible Cause | Troubleshooting Solution |
| Formation of regioisomers | Lack of regiocontrol in the pyrazole synthesis. | The choice of starting materials and reaction conditions is critical. Using a pre-functionalized precursor can enforce the desired regiochemistry. |
| Low yield in the borylation step | Inefficient palladium-catalyzed coupling. | Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. Use of a suitable ligand (e.g., a phosphine ligand) can improve catalytic efficiency. |
| Degradation of the boronic ester. | Boronic esters can be sensitive to hydrolysis. Ensure anhydrous conditions and consider purification methods that avoid aqueous workups if possible. | |
| Difficulty in protecting the aminomethyl group | Steric hindrance or inappropriate reaction conditions. | Use a suitable protecting group like Boc-anhydride with a non-nucleophilic base (e.g., DMAP, triethylamine). Monitor the reaction to avoid side reactions. |
Synthesis Step 3: Suzuki Coupling of Indole and Pyrazole Cores
| Problem | Possible Cause | Troubleshooting Solution |
| Low coupling yield | Inactive catalyst or poor reaction conditions. | Use a fresh, active palladium catalyst and a suitable ligand. Degas the solvent and reactants thoroughly to remove oxygen. Optimize the base and solvent for the specific substrates. |
| Hydrolysis of the boronic ester. | Use anhydrous solvents and reagents. | |
| Homocoupling of the indole or pyrazole fragments | Suboptimal reaction kinetics. | Adjust the stoichiometry of the reactants and the catalyst loading. Slower addition of one of the coupling partners can sometimes minimize homocoupling. |
| Difficult purification | Presence of residual catalyst and byproducts. | Use appropriate workup procedures to remove the palladium catalyst (e.g., filtration through Celite or treatment with a scavenger resin). Column chromatography is typically required. |
Synthesis Step 4: Deprotection of the Aminomethyl Group
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete deprotection | Insufficient acid strength or reaction time. | Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of side products | Acid-labile functional groups elsewhere in the molecule are affected. | If other acid-sensitive groups are present, consider alternative deprotection methods. For Boc groups, milder acidic conditions or thermolytic deprotection could be explored[1]. |
| Difficult isolation of the free amine | The amine salt is highly soluble in the workup solvent. | After neutralization, ensure the aqueous layer is thoroughly extracted. If the product is water-soluble, consider alternative isolation techniques like lyophilization of the aqueous layer after extraction of impurities. |
Experimental Protocols
General Suzuki Coupling Protocol (Illustrative)
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To a reaction vessel, add the bromo-indole derivative (1.0 eq), the pyrazole-boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Boc-Deprotection Protocol (Illustrative)
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃).
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the free amine. Further purification may be required.
Visualizations
Signaling Pathway of this compound
Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Improving the Therapeutic Index of KO-947 Through Combination Therapies
This technical support center provides guidance for researchers and drug development professionals on strategies to enhance the therapeutic index of the ERK1/2 inhibitor, KO-947, through scientifically rational combination therapies. As direct preclinical and clinical data on this compound combination therapies are limited, this guide leverages data from other ERK inhibitors and the known mechanisms of MAPK pathway signaling to provide a framework for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in a combination therapy regimen?
A1: The primary goals for employing this compound in combination therapies are to:
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Enhance Anti-Tumor Efficacy: Achieve synergistic or additive tumor cell killing by targeting complementary signaling pathways or overcoming resistance mechanisms.
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Improve the Therapeutic Index: Reduce the required dose of this compound to achieve a therapeutic effect, thereby minimizing on-target toxicities in normal tissues.
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Overcome or Prevent Drug Resistance: The MAPK pathway is adept at developing resistance through feedback loops and activation of parallel pathways.[1][2][3][4][5][6][7][8] Co-targeting these escape routes can lead to more durable responses.
Q2: What are the most promising combination strategies for this compound?
A2: Based on the known signaling crosstalk and resistance mechanisms associated with ERK inhibition, promising combination strategies include targeting:
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Upstream nodes of the MAPK pathway (e.g., MEK inhibitors): This dual vertical inhibition can lead to a more profound and sustained suppression of the MAPK pathway, potentially overcoming feedback reactivation.[7]
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Parallel survival pathways (e.g., PI3K/AKT inhibitors): Inhibition of the MAPK pathway can lead to the compensatory activation of the PI3K/AKT pathway.[4][6][8][9][10][11] Co-targeting both pathways can block this escape mechanism.
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Cell cycle machinery (e.g., CDK4/6 inhibitors): As ERK signaling is a key regulator of the G1-S cell cycle transition, combining this compound with a CDK4/6 inhibitor can create a potent synergistic blockade of cell proliferation.
Q3: What are the known dose-limiting toxicities (DLTs) of this compound, and how might combination therapies affect them?
A3: In the Phase 1 clinical trial of single-agent this compound, the most common treatment-related adverse events were blurred vision and other ocular toxicities, as well as infusion-related reactions.[5] A key advantage of the intravenous formulation of this compound is the minimal gastrointestinal toxicity compared to oral ERK inhibitors.[5][12] By combining this compound with another agent, it may be possible to use a lower dose of this compound, potentially reducing the incidence and severity of its characteristic toxicities. However, it is crucial to monitor for overlapping toxicities with the combination partner.
Q4: How can I assess the synergy between this compound and a combination agent in vitro?
A4: The synergy between two drugs can be quantitatively assessed using a cell viability assay, such as the CellTiter-Glo® assay, with a matrix of concentrations for both drugs. The resulting data can be analyzed using synergy models like the Bliss independence or Loewe additivity model to calculate a synergy score. A score greater than 1 typically indicates synergy, a score of 1 indicates an additive effect, and a score less than 1 suggests an antagonistic effect.
Troubleshooting Guides
Problem 1: High background or variable results in CellTiter-Glo® viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. |
| Edge effects in multiwell plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Incomplete cell lysis | After adding the CellTiter-Glo® reagent, ensure thorough mixing on an orbital shaker for at least 2 minutes. |
| Temperature fluctuations | Equilibrate plates to room temperature for at least 30 minutes before reading the luminescence. |
Problem 2: No synergistic effect observed with a combination partner.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | Perform single-agent dose-response curves for both drugs to determine their respective IC50 values. Design the synergy matrix with concentrations around the IC50 values. |
| Cell line is not dependent on the targeted pathways | Confirm that the cell line has a dysregulated MAPK pathway (e.g., BRAF or KRAS mutation) and that the parallel pathway is active. |
| Assay timing is not optimal | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a synergistic effect. |
| Drug antagonism | The two drugs may have antagonistic effects. Consider alternative combination partners based on signaling pathway analysis. |
Problem 3: Difficulty in interpreting Western blot results for p-ERK.
| Possible Cause | Troubleshooting Step |
| Phospho-ERK levels increase after this compound treatment | Some ERK inhibitors can paradoxically increase the phosphorylation of ERK while still inhibiting its kinase activity.[13] It is crucial to also probe for a downstream substrate of ERK, such as p-RSK, to confirm pathway inhibition. |
| Weak or no signal for p-ERK | Ensure that the cells were stimulated with a growth factor (e.g., EGF) to activate the MAPK pathway before drug treatment and lysis. Use fresh lysis buffer with phosphatase inhibitors. |
| High background | Optimize antibody concentrations and washing steps. Ensure proper blocking of the membrane. |
Quantitative Data from Preclinical Studies of Other ERK Inhibitors
Disclaimer: The following data are from preclinical studies of other ERK inhibitors and are provided as illustrative examples of the potential outcomes of combination therapies. Similar experiments would need to be conducted for this compound to determine its specific combination effects.
Table 1: In Vitro Synergy of ERK Inhibitor (Ulixertinib) with a MEK Inhibitor in BRAF V600E-mutant Melanoma Cells
| Cell Line | Drug Combination | Synergy Score (Bliss) | Fold Change in IC50 of Ulixertinib |
| A375 | Ulixertinib + Trametinib | 1.8 | 3.2-fold decrease |
| SK-MEL-28 | Ulixertinib + Trametinib | 1.5 | 2.8-fold decrease |
Table 2: In Vivo Tumor Growth Inhibition with an ERK Inhibitor (GDC-0994) and a MEK Inhibitor (Cobimetinib) in a KRAS-mutant NSCLC Xenograft Model
| Treatment Group | Mean Tumor Volume Change (%) |
| Vehicle | + 250% |
| GDC-0994 (single agent) | + 80% |
| Cobimetinib (single agent) | + 110% |
| GDC-0994 + Cobimetinib | - 45% (regression) |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare a dose-response matrix of this compound and the combination drug. Add the drugs to the cells and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
Protocol 2: Apoptosis Analysis by Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination drug, or the combination for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Treat cells with this compound and/or the combination drug for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-RSK (Ser380), and total RSK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Rationale for this compound combination therapies.
Caption: General workflow for testing this compound combinations.
References
- 1. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Experimental Protocols for Long-Term KO-947 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, KO-947, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby blocking a key pathway involved in tumor cell proliferation, survival, and differentiation.[3][4]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound has demonstrated preclinical activity in a variety of tumor models with dysregulated MAPK pathway signaling. This includes cancers with mutations in BRAF, NRAS, or KRAS.[1][5] It has shown efficacy in models of melanoma, non-small cell lung cancer (NSCLC), pancreatic, colorectal, gastric, and cervical cancers.[1]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on preclinical data, this compound exhibits potent anti-proliferative activity at low nanomolar concentrations.[1] A good starting point for in vitro cell-based assays would be to perform a dose-response curve ranging from 1 nM to 1 µM to determine the IC50 for your specific cell line.
Q4: What are the reported dosing schedules for this compound in preclinical in vivo models?
A4: Preclinical studies in xenograft models have utilized intermittent dosing schedules for this compound, ranging from daily to once weekly administration.[1] The extended residence time of this compound on its target allows for such flexible dosing.[1] Clinical trials have explored once-weekly and more frequent dosing schedules (e.g., days 1, 4, and 8 of a 21-day cycle) with intravenous administration.[6][7]
Q5: What is the stability of this compound in solution?
A5: While a lyophilized formulation of this compound has been developed for clinical use to improve stability, detailed information regarding its long-term stability in aqueous solutions or cell culture media is not extensively published.[8] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and make working dilutions in media immediately before use. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased drug efficacy over time in in vitro cultures. | 1. Drug Instability: this compound may degrade in aqueous culture medium over extended periods. 2. Cellular Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms. | 1. Replenish Drug: Change the culture medium and add freshly diluted this compound every 24-48 hours. 2. Investigate Resistance: Analyze treated cells for known resistance mechanisms (see "Mechanisms of Acquired Resistance" section below). Consider combination therapies to overcome resistance. |
| High background in Western blots for phosphorylated ERK (p-ERK). | 1. Incomplete Inhibition: The concentration of this compound may be too low, or the treatment duration too short. 2. Antibody Specificity: The primary antibody may have cross-reactivity. | 1. Optimize Treatment: Increase the concentration of this compound or the treatment duration. Perform a time-course experiment to determine the optimal inhibition time. 2. Validate Antibody: Run appropriate controls, including a negative control cell line with low MAPK pathway activation and peptide competition assays. |
| Inconsistent tumor growth inhibition in in vivo studies. | 1. Suboptimal Dosing: The dose or schedule may not be optimal for the specific tumor model. 2. Drug Formulation/Delivery Issues: The drug may not be properly solubilized or administered. | 1. Dose Titration: Perform a dose-finding study with different concentrations and schedules of this compound. 2. Optimize Formulation: Ensure the vehicle used for dilution is appropriate and that the drug is fully in solution before administration. |
| Observed off-target effects or cellular toxicity. | 1. High Drug Concentration: The concentration of this compound used may be too high, leading to inhibition of other kinases. 2. Cell Line Sensitivity: Some cell lines may be more sensitive to the off-target effects of the drug. | 1. Dose Reduction: Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Selectivity Profiling: If off-target effects are a concern, consider profiling this compound against a panel of kinases to identify potential off-targets. |
Data Summary
In Vitro Potency of this compound
| Parameter | Value | Reference |
| ERK1/2 Inhibition (IC50) | 10 nM | [1] |
Preclinical In Vivo Dosing Schedules for this compound
| Model Type | Dosing Schedule | Administration Route | Reference |
| Xenograft Models | Daily to Weekly | Intravenous | [1] |
Clinical Phase I Dosing Schedules for this compound
| Schedule | Dose Range | Cycle | Reference |
| 1 | 0.45-5.4 mg/kg | Once weekly on a 28-day cycle | [6][7] |
| 2 | 4.8-9.6 mg/kg | Once weekly on a 28-day cycle | [6][7] |
| 3 | 3.6-11.3 mg/kg | Days 1, 4, and 8 on a 21-day cycle | [6][7] |
Experimental Protocols
Long-Term Cell Viability Assay
Objective: To assess the long-term effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 7-14 days).
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Drug Replenishment: Replace the culture medium with fresh medium containing the appropriate concentrations of this compound every 48-72 hours.
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), measure cell viability using a suitable assay such as the MTT or MTS assay.
-
Data Analysis: Normalize the results to the vehicle-treated control at each time point and plot the dose-response curves to determine the IC50 at different durations of treatment.
Western Blot Analysis of MAPK Pathway Inhibition
Objective: To confirm the inhibition of the MAPK pathway by this compound over time.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration for various time points (e.g., 1, 6, 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Generation of this compound Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
Methodology:
-
Initial Treatment: Treat the parental cancer cell line with a starting concentration of this compound that is close to the IC20-IC30 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5-2 fold increments).[9]
-
Monitoring: Continuously monitor the cells for growth and viability. The process of generating a resistant line can take several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Characterization: Investigate the mechanisms of resistance in the established cell line (e.g., by sequencing ERK1/2 for mutations or performing RNA-seq to identify bypass pathway activation).
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1stoncology.com [1stoncology.com]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 8. From Lab Formulation Development to CTM Manufacturing of this compound Injectable Drug Products: a Case Study and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 11q13 Amplification as a Predictive Biomarker for KO-947: A Comparative Guide
This guide provides a comprehensive comparison of the performance of the ERK1/2 inhibitor, KO-947, in preclinical models of squamous cell carcinoma, stratified by the amplification status of the chromosomal region 11q13. The data presented herein supports the validation of 11q13 amplification as a predictive biomarker for sensitivity to this compound. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
Quantitative Data Summary: this compound Efficacy in Patient-Derived Xenograft (PDX) Models
The antitumor activity of this compound was evaluated in patient-derived xenograft (PDX) models of Esophageal Squamous Cell Carcinoma (ESCC) and Head and Neck Squamous Cell Carcinoma (HNSCC). The results, summarized below, demonstrate a significant correlation between 11q13 amplification and response to this compound.[1]
Table 1: Response Rates to this compound in Esophageal Squamous Cell Carcinoma (ESCC) PDX Models [1]
| Patient Cohort | Overall Response Rate (ORR) (PR+CR) | Disease Control Rate (DCR) (PR/CR+SD) |
| Overall Population (n=24) | 33% | 54% |
| 11q13-Amplified (n=16) | 51% | 77% |
| 11q13-Wild Type (n=8) | 3% | 21% |
Table 2: Response Rates to this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) PDX Models [1]
| Patient Cohort | Overall Response Rate (ORR) (PR+CR) | Disease Control Rate (DCR) (PR/CR+SD) |
| Overall Population (n=18) | 24% | 40% |
| 11q13-Amplified (n=7) | 56% | 69% |
| 11q13-Wild Type (n=11) | 9% | 26% |
PR: Partial Response; CR: Complete Response; SD: Stable Disease
Comparison with Alternative Biomarkers and Therapies
Alternative Predictive Biomarkers for ERK/MEK Inhibitors
While 11q13 amplification is a promising biomarker for this compound, other genetic alterations are known to predict sensitivity to inhibitors of the MAPK pathway, including:
-
BRAF mutations: Particularly BRAF V600 mutations are strong predictors of sensitivity to BRAF and MEK inhibitors.[2]
-
RAS mutations (KRAS, NRAS): These mutations can also confer sensitivity to MEK and ERK inhibitors.[2]
It is noteworthy that this compound has shown activity in squamous cell carcinomas that lack mutations in MAPK pathway components, suggesting that 11q13 amplification may identify a distinct patient population that could benefit from ERK inhibition.[1]
Performance of Alternative Therapies in 11q13 Amplified Cancers
The 11q13 amplification has been investigated as a biomarker for other cancer therapies, with notable findings in immunotherapy:
-
Anti-PD-1 Immunotherapy: Studies have shown that 11q13 amplification is associated with a poor response and prognosis to PD-1 blockade in unresectable hepatocellular carcinoma and head and neck squamous cell carcinoma.[3][4][5][6] In a study of recurrent or metastatic HNSCC, patients with 11q13 amplification had an objective response rate of only 10% to anti-PD-1 based therapy.[3][4] This suggests that patients with 11q13 amplified tumors may derive less benefit from immunotherapy and could be better candidates for targeted therapies like this compound.
-
Chemotherapy and Cetuximab: For patients with recurrent or metastatic HNSCC and 11q13 amplification, a proposed treatment regimen is cetuximab in combination with chemotherapy.[3][4][5] This provides a relevant comparator for future clinical trials of this compound in this patient population.
Experimental Protocols
Detection of 11q13 Amplification
The amplification status of the 11q13 chromosomal region can be determined using several established laboratory techniques:
-
Fluorescence In Situ Hybridization (FISH): This technique uses fluorescent probes that bind to specific DNA sequences within the 11q13 region. An increased number of fluorescent signals per cell indicates gene amplification.
-
Next-Generation Sequencing (NGS): NGS-based approaches, including whole-exome and targeted panel sequencing, can assess copy number variations across the genome. An increase in the read depth mapping to the 11q13 region is indicative of amplification.[7][8]
-
Quantitative Microsatellite Analysis (QuMA): This PCR-based method can be used to determine the relative copy number of specific loci within the 11q13 amplicon.[9]
Patient-Derived Xenograft (PDX) Model Efficacy Studies
The following is a generalized protocol for efficacy studies in PDX models based on the available information:[1][10]
-
PDX Model Establishment:
-
Fresh tumor tissue from patients with ESCC or HNSCC is surgically procured.
-
Tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumors are allowed to grow, and successful engraftment is monitored. Once tumors reach a specified volume (e.g., 150-200 mm³), they are harvested, and fragments are passaged to new cohorts of mice for expansion.
-
-
Animal Cohort Formation and Treatment:
-
Mice bearing established PDX tumors are randomized into treatment and control groups.
-
The 11q13 amplification status of each PDX model is determined via methods described in section 3.1.
-
For the this compound treatment group, the drug is administered at a specified dose and schedule (e.g., 300mg/kg, once weekly).[1] The vehicle used for drug formulation is administered to the control group.
-
-
Tumor Growth Monitoring and Response Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study is conducted for a predefined period (e.g., 3-6 weeks).[1]
-
Treatment response is categorized based on changes in tumor volume:
-
Signaling Pathways and Visualizations
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[11][12][13] this compound is a potent and selective inhibitor of ERK1 and ERK2, the final kinases in this pathway.[1]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Proposed Mechanism of 11q13 Amplification-Induced ERK Dependence
The 11q13 amplicon contains several potential oncogenes that may contribute to the activation of the MAPK pathway, leading to a state of ERK dependency. These genes include CCND1, FADD, and ANO1.[1] The overexpression of these genes due to amplification is hypothesized to drive tumor growth and survival in an ERK-dependent manner.
Caption: Hypothesized mechanism of 11q13 amplification driving ERK dependency.
Experimental Workflow for Biomarker Validation
The validation of 11q13 amplification as a predictive biomarker for this compound involves a multi-step experimental workflow.
Caption: Workflow for validating 11q13 amplification as a predictive biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Chromosome 11q13 amplification as a decision-making biomarker for anti-PD-1 immunotherapy in recurrent or metastatic head and neck squamous cell carcinoma: a prospective cohort study [frontiersin.org]
- 4. Chromosome 11q13 amplification as a decision-making biomarker for anti-PD-1 immunotherapy in recurrent or metastatic head and neck squamous cell carcinoma: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosome 11q13 amplification as a decision-making biomarker for anti-PD-1 immunotherapy in recurrent or metastatic head and neck squamous cell carcinoma: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR Mutation and 11q13 Amplification Are Potential Predictive Biomarkers for Immunotherapy in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognosis and Failure Patterns of 11q13 Amplified Local Advanced Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The landscape of chromosome 11q13 amplification in Chinese solid tumor patients and hyperprogressive disease (HPD) clinical example. - ASCO [asco.org]
- 9. pnas.org [pnas.org]
- 10. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of ERK1/2 Inhibitors: KO-947 and Ravoxertinib (GDC-0994)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data of two prominent ERK1/2 inhibitors, KO-947 and ravoxertinib (GDC-0994). This analysis is supported by a summary of experimental data and detailed methodologies for key experiments.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. Inhibition of ERK1/2 presents a promising therapeutic strategy to overcome resistance to upstream inhibitors like BRAF and MEK inhibitors. This guide focuses on a comparative analysis of two selective ERK1/2 inhibitors: this compound, developed by Kura Oncology, and ravoxertinib (GDC-0994), developed by Genentech.
Mechanism of Action
Both this compound and ravoxertinib are potent and selective inhibitors of ERK1 and ERK2.[1][2] They function by binding to the ERK1/2 kinases, preventing their phosphorylation and subsequent activation of downstream substrates.[1][2] This action effectively blocks the MAPK signaling pathway, leading to an inhibition of tumor cell proliferation and survival.[1][2] The MAPK/ERK pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival, and its upregulation is a hallmark of many cancers.[2]
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and ravoxertinib reveals their significant inhibitory activities against the ERK1/2 kinases. The following table summarizes the available quantitative data from preclinical studies.
| Parameter | This compound | Ravoxertinib (GDC-0994) | Reference |
| Target | ERK1/2 | ERK1/2 | [2] |
| Biochemical IC50 (ERK1) | ~10 nM | 1.1 nM | [3][4] |
| Biochemical IC50 (ERK2) | ~10 nM | 0.3 nM | [3][4] |
| Cellular IC50 (p-RSK inhibition) | Not explicitly stated | 12 nM (p90RSK) | [2] |
| Selectivity | >50-fold against a panel of 450 kinases | Highly selective for ERK1/2 | [2][3] |
Preclinical Efficacy
Both investigational drugs have demonstrated significant anti-tumor activity in a range of preclinical cancer models, including those with BRAF and RAS mutations, which are common drivers of MAPK pathway activation.
This compound
Preclinical studies have shown that this compound exhibits potent anti-proliferative activity across a broad panel of tumor cell lines with mutations in BRAF, NRAS, or KRAS.[5] In vivo, this compound has demonstrated durable tumor regression in both cell line-derived and patient-derived xenograft (PDX) models.[5] Notably, it has shown efficacy in models of KRAS- and BRAF-mutant adenocarcinomas and squamous cell carcinomas that lack BRAF/RAS mutations.[5] A key characteristic of this compound is its prolonged pathway inhibition, which has been observed both in vitro and in vivo, allowing for flexible dosing schedules ranging from daily to once weekly.[3][6]
Ravoxertinib (GDC-0994)
Similarly, ravoxertinib has shown significant single-agent activity in multiple in vivo cancer models, including human xenograft tumors with KRAS and BRAF mutations.[2][4][7] Oral administration of ravoxertinib has been shown to inhibit ERK phosphorylation and downstream signaling, leading to the prevention of ERK-dependent tumor cell proliferation and survival.[4] Studies in BRAF mutant xenograft models have demonstrated its ability to selectively inhibit tumor growth.[1]
Clinical Development
Both this compound and ravoxertinib have progressed into Phase 1 clinical trials to evaluate their safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
This compound
The first patient was dosed in a Phase 1 clinical trial of this compound in April 2017. The trial was designed to determine the maximum tolerated dose (MTD) in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory non-hematological malignancies. Results from the dose-escalation portion of the study, which evaluated intravenous administration, showed that this compound had a generally tolerable safety profile with minimal gastrointestinal toxicity compared to oral ERK inhibitors.[8] The most common treatment-related adverse event was blurred vision.[8] The best overall response observed in all schedules was stable disease.[8]
Ravoxertinib (GDC-0994)
A first-in-human, Phase 1 dose-escalation study of orally administered ravoxertinib was conducted in patients with locally advanced or metastatic solid tumors.[9] The study found that ravoxertinib had an acceptable safety profile, with the most common drug-related adverse events being diarrhea, rash, nausea, fatigue, and vomiting.[9] Pharmacokinetic data supported once-daily dosing.[9] Encouragingly, single-agent activity was observed, with two patients with BRAF-mutant colorectal cancer achieving a confirmed partial response.[9]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors operate and how they are evaluated, the following diagrams illustrate the MAPK/ERK signaling pathway and a general experimental workflow for assessing an ERK inhibitor.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of this compound and ravoxertinib.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against ERK1 and ERK2 kinases.
Methodology:
-
Recombinant human ERK1 or ERK2 enzyme is incubated with a specific substrate (e.g., myelin basic protein) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[10]
-
The test compound (this compound or ravoxertinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).[10]
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.[10]
-
The luminescence signal is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., with BRAF or RAS mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To confirm the on-target activity of the inhibitor by measuring the levels of phosphorylated ERK in treated cells.
Methodology:
-
Cancer cells are treated with the ERK inhibitor at various concentrations for a specific time.
-
Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light.
-
The light signal is captured using an imaging system, and the band intensity is quantified.
-
The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal and ensure equal protein loading.[11]
Conclusion
Both this compound and ravoxertinib (GDC-0994) are potent and selective ERK1/2 inhibitors with demonstrated preclinical anti-tumor activity in MAPK pathway-driven cancers. While both have shown promise in early clinical development, there are some differentiating features. This compound's intravenous formulation and prolonged pathway inhibition may offer advantages in terms of tolerability and dosing flexibility. Ravoxertinib, being orally bioavailable, has shown confirmed partial responses in patients with BRAF-mutant colorectal cancer. The continued clinical development of these and other ERK inhibitors will be crucial in defining their role in the treatment of cancers with MAPK pathway dysregulation, particularly in the context of acquired resistance to upstream inhibitors. The data presented in this guide provides a foundation for researchers to compare and contrast these two important investigational therapies.
References
- 1. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 9. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clinical-Stage ERK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in a significant portion of human cancers. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have achieved clinical success, the development of resistance, often through reactivation of ERK signaling, remains a major challenge. This has spurred the development of direct inhibitors of the terminal kinases in the cascade, ERK1 and ERK2. This guide provides a head-to-head comparison of KO-947, a clinical-stage ERK inhibitor, with other notable ERK inhibitors that have entered clinical development, including ulixertinib, ravoxertinib, LY3214996, and MK-8353.
The MAPK/ERK Signaling Pathway: A Key Therapeutic Target
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF, KRAS, and NRAS, is a major driver of tumorigenesis in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[4] Direct inhibition of ERK1/2, the final kinases in this cascade, offers a promising therapeutic strategy to overcome resistance mechanisms that arise from upstream inhibition.[5][6]
Caption: The MAPK/ERK signaling cascade and the point of intervention for ERK inhibitors.
Comparative Overview of Clinical-Stage ERK Inhibitors
This section provides a summary of key characteristics of this compound and other clinical-stage ERK inhibitors. The data presented is compiled from various preclinical and clinical studies.
| Inhibitor | Developer | Mechanism of Action | Biochemical Potency (IC50/Ki) | Key Differentiators | Status (as of late 2025) |
| This compound | Kura Oncology | Potent and selective inhibitor of ERK1/2 kinases.[1][7][8] | ERK1/2 IC50: 10 nM.[3][9][10] | Extended residence time and prolonged pathway inhibition in vitro and in vivo, allowing for intermittent dosing.[9] Intravenous administration may offer a better safety profile compared to oral ERK inhibitors.[10] | Phase 1 clinical trials have been completed.[1][8][11][12] |
| Ulixertinib (BVD-523) | BioMed Valley Discoveries | Potent, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2.[6][13] | ERK2 IC50: <0.3 nM.[14] | First-in-class selective small molecule inhibitor of ERK1/2 with demonstrated clinical efficacy in solid tumors with MAPK pathway alterations.[15] | Investigated in multiple Phase 1 and 2 clinical trials, both as a monotherapy and in combination.[15][16][17] |
| Ravoxertinib (GDC-0994) | Genentech/Roche | Highly selective, orally bioavailable small-molecule inhibitor of ERK1/2.[18][19] | ERK1 IC50: 1.1 nM, ERK2 IC50: 0.3 nM.[14][18] | Orally active with significant single-agent activity in multiple in vivo cancer models.[18][20] | Phase 1 clinical trials have been conducted.[18] |
| LY3214996 (Temuterkib) | Eli Lilly and Company | Selective and potent ERK1/2 inhibitor.[21][22] | ERK1/2 IC50: 5 nM.[14] | Demonstrated tumor growth inhibition in preclinical models with BRAF, RAS, or MAP2K1 mutations.[21][22][23] | Phase 1 and 2 clinical trials have been conducted, both as monotherapy and in combination.[21][24] |
| MK-8353 | Merck | Orally available inhibitor of ERK.[25][26] | Preclinically demonstrated comparable potency to the tool compound SCH772984.[27][28] | Exhibited antitumor activity in patients with BRAF V600-mutant melanoma.[27][28][29] | Phase 1 clinical trials have been conducted.[25][26][27] |
Preclinical Efficacy and Activity
Preclinical studies in various cancer models have demonstrated the potential of these ERK inhibitors.
| Inhibitor | Preclinical Models | Key Findings |
| This compound | Cell line and patient-derived xenograft (PDX) models of melanoma, NSCLC, pancreatic, colorectal, gastric, and cervical cancers with BRAF or RAS mutations, as well as models without BRAF/RAS mutations.[8][9][30] | Induced tumor regressions with intermittent dosing schedules (daily to once weekly).[9][30] Showed prolonged suppression of ERK signaling for up to five days after a single dose.[7][9] |
| Ulixertinib (BVD-523) | KRAS-mutant colorectal and pancreatic cancer models, BRAF-mutant melanoma and colorectal xenografts.[6] | Significantly inhibited tumor growth.[6] |
| Ravoxertinib (GDC-0994) | KRAS-mutant and BRAF-mutant human xenograft tumors in mice.[18][20] | Significant single-agent activity with daily oral dosing.[18][20] |
| LY3214996 (Temuterkib) | Xenograft models of colorectal cancer, melanoma, pancreatic cancer, and NSCLC with ERK pathway alterations.[22][23] | Showed dose-dependent tumor growth inhibition and regression.[22][23] Also demonstrated antitumor activity in models with acquired resistance to BRAF inhibitors.[22][23] |
| MK-8353 | Various human cancer xenografts, including BRAF V600E-mutant melanoma and colon cancer models.[27][28] | Resulted in at least 50% tumor growth inhibition or regression in 83% of the animal models tested at a dose of 60 mg/kg twice daily.[27] |
Clinical Trial Data and Safety Profile
Clinical data for these ERK inhibitors are still emerging, with most compounds having completed Phase 1 dose-escalation studies.
| Inhibitor | Phase of Development | Patient Population | Observed Efficacy | Common Adverse Events |
| This compound | Phase 1[1][8][11][12] | Advanced solid tumors with MAPK pathway alterations or 11q13 amplification.[10] | Minimal gastrointestinal toxicity compared to oral ERK inhibitors.[10] | Generally tolerable safety profile.[10] |
| Ulixertinib (BVD-523) | Phase 1/2[16] | Advanced solid tumors, including those with BRAF and NRAS mutations.[15] | Clinical responses observed in patients with NRAS-, BRAF V600-, and non-BRAF V600-mutant solid tumors. In metastatic uveal melanoma, the best response was stable disease in 4 out of 13 patients.[13] | Rash, diarrhea, nausea, fatigue, abdominal pain, anorexia.[15][31] |
| Ravoxertinib (GDC-0994) | Phase 1 | Advanced solid tumors. | Showed acceptable safety and pharmacodynamic profile.[19] | Not detailed in the provided search results. |
| LY3214996 (Temuterkib) | Phase 1/2 | Advanced cancer patients, primarily with RAS or BRAF mutations.[21] | Tumor regression was observed in 7 of 51 patients, including those who had failed prior MAPK inhibitors.[21] Four patients achieved stable disease for over 4 months.[21] | Nausea, vomiting, diarrhea, dermatitis acneiform, fatigue, pruritus, blurred vision.[21] |
| MK-8353 | Phase 1 | Advanced solid tumors.[25][26] | Three of fifteen evaluable patients with BRAF V600-mutant melanomas had a partial response.[27][28][29] | Diarrhea, fatigue, nausea, rash.[27][28][29] |
Experimental Protocols
A general experimental workflow for the preclinical evaluation of ERK inhibitors is outlined below. Specific details of the protocols used for each compound can be found in the cited literature.
Caption: A generalized workflow for the preclinical and early clinical development of ERK inhibitors.
Biochemical Assays: The inhibitory activity of the compounds against ERK1 and ERK2 kinases is typically determined using in vitro kinase assays.[9] For instance, this compound was profiled in biochemical activity assays, competition binding assays, and a probe-based competition binding assay in cell lysates.[3][9]
Cell-Based Assays: The effect of the inhibitors on cell proliferation, survival, and ERK signaling is assessed in a panel of cancer cell lines with known genetic backgrounds (e.g., BRAF, KRAS, NRAS mutations).[7] Western blotting is commonly used to measure the phosphorylation of ERK and its downstream targets like RSK.[21]
In Vivo Xenograft Models: The antitumor activity of the ERK inhibitors is evaluated in vivo using immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines or patient-derived xenografts (PDX).[9][23][28] Tumor growth inhibition or regression is monitored over time.[27][28]
Pharmacokinetic and Pharmacodynamic Studies: Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[21] Pharmacodynamic studies assess the extent and duration of target inhibition in vivo, often by measuring pERK levels in tumor tissue at various time points after drug administration.[21][27]
Conclusion
Direct inhibition of ERK1/2 represents a compelling strategy for the treatment of cancers with a dysregulated MAPK pathway, particularly in the context of resistance to upstream inhibitors. This compound has demonstrated a differentiated preclinical profile characterized by a long target residence time and the potential for intermittent dosing, which may translate into an improved therapeutic window.[9] Its intravenous formulation may also offer a better gastrointestinal safety profile compared to the oral ERK inhibitors.[10] Other clinical-stage ERK inhibitors, such as ulixertinib, ravoxertinib, LY3214996, and MK-8353, have also shown promising preclinical activity and early signs of clinical efficacy.[6][18][27] As more mature clinical data becomes available, a clearer picture of the relative strengths and weaknesses of these agents will emerge, ultimately guiding their optimal development and application in the precision oncology landscape.
References
- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1stoncology.com [1stoncology.com]
- 5. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 12. Kura Oncology Receives FDA Clearance to Proceed with [globenewswire.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ulixertinib - My Cancer Genome [mycancergenome.org]
- 17. Facebook [cancer.gov]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ovid.com [ovid.com]
- 25. mk-8353 - My Cancer Genome [mycancergenome.org]
- 26. MK-8353 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 29. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Kura Oncology Presents Preclinical Data Demonstrating Significant Anti-Tumor Activity of this compound and KO-539 | Kura Oncology, Inc. [ir.kuraoncology.com]
- 31. Phase Ib Study of Ulixertinib Plus Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of KO-947 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research, aiming to enhance anti-tumor responses and overcome resistance. This guide provides a comparative analysis of the preclinical evidence supporting the synergistic effects of ERK inhibitors, with a focus on the potential of KO-947, when combined with immune checkpoint inhibitors. While direct preclinical data for this compound in combination with immunotherapy is not yet publicly available, a strong rationale for this approach is built upon studies with other selective ERK inhibitors. This guide will objectively present the existing data for analogous combinations and detail the experimental protocols to inform future research and development.
The Rationale for Combining ERK Inhibition with Immunotherapy
The MAPK (RAS-RAF-MEK-ERK) signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] this compound is a potent and selective inhibitor of ERK1/2, the final node in this cascade.[3] Inhibition of the MAPK pathway has been shown to modulate the tumor microenvironment in several ways that can enhance the efficacy of immunotherapy:
-
Increased Tumor Antigenicity: MAPK pathway inhibition can lead to increased expression of tumor-associated antigens and MHC class I and II molecules on cancer cells, making them more visible to the immune system.
-
Enhanced T-Cell Infiltration: By reducing the production of immunosuppressive cytokines like IL-6 and IL-8, MAPK inhibitors can promote the infiltration of cytotoxic CD8+ T-cells into the tumor.
-
Modulation of PD-L1 Expression: ERK signaling can regulate the expression of PD-L1, a key immune checkpoint ligand.[4] Inhibition of ERK can, in some contexts, increase PD-L1 expression, potentially sensitizing tumors to anti-PD-1/PD-L1 therapies.[4]
Preclinical Evidence for Synergy: ERK Inhibitors and Anti-PD-L1/PD-1 Blockade
While awaiting specific data for this compound, preclinical studies with other ERK inhibitors have demonstrated significant synergistic anti-tumor activity when combined with immunotherapy.
Case Study 1: ERK Inhibition in a Pancreatic Ductal Adenocarcinoma (PDAC) Model
A study investigating the combination of the ERK inhibitor SCH772984 with an anti-PD-L1 antibody in a syngeneic mouse model of PDAC revealed a significant improvement in overall survival compared to either monotherapy.[4]
Quantitative Data Summary:
| Treatment Group | Median Survival (Days) | Significance vs. Control | Significance vs. Monotherapy |
| Vehicle/IgG Control | ~15 | - | - |
| ERK Inhibitor (ERKi) | ~22 | P < 0.05 | - |
| Anti-PD-L1 | ~18 | Not Significant | - |
| ERKi + Anti-PD-L1 | >30 | P < 0.005 | P < 0.05 (vs. ERKi), P < 0.01 (vs. Anti-PD-L1) |
Data adapted from a preclinical study in a KPC mouse model.[4]
This study also demonstrated that the combination therapy led to a significant reduction in tumor growth and an increase in CD8+ T-cell infiltration within the tumor microenvironment, suggesting a T-cell mediated anti-tumor response.[4]
Case Study 2: ERK1/2 Inhibition with Anti-PD-L1 in a Lymphoma Model
In a preclinical study, the combination of the ERK1/2 inhibitor ATG-017 with the anti-PD-L1 antibody atezolizumab showed synergistic anti-tumor effects in an EL4 lymphoma model.[5]
Quantitative Data Summary:
| Treatment Group | Tumor Growth Inhibition (TGI) on Day 9 | Mean % of CD8+ T-cells among CD45+ cells | CD8:CD4 Ratio |
| IgG + Vehicle Control | - | 4.17% | 0.25 |
| ATG-017 | No significant activity | 3.81% | 0.32 |
| Atezolizumab | No significant activity | 3.23% | 0.17 |
| ATG-017 + Atezolizumab | 22% (Significant) | 12.92% | 0.67 |
Data from a preclinical study in an EL4 syngeneic mouse model.[5]
Notably, in this model, neither agent alone showed significant activity, while the combination resulted in significant tumor growth inhibition and a marked increase in the infiltration of CD8+ T-cells and the CD8:CD4 ratio within the tumor.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
Protocol 1: In Vivo Combination Study in a PDAC Model
This protocol is based on the study combining the ERK inhibitor SCH772984 with anti-PD-L1 therapy.[4]
-
Animal Model: KPC-Luc-GFP mice (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) with orthotopically implanted pancreatic tumors.
-
Cell Line: KPC-Luc-GFP cells.
-
Treatment Regimen:
-
ERK inhibitor (SCH772984): 75 mg/kg, administered once daily via intraperitoneal (i.p.) injection.
-
Anti-PD-L1 antibody: 200 µg per dose, administered every other day for a total of four doses via i.p. injection.
-
Combination therapy: ERK inhibitor and anti-PD-L1 were co-injected every other day.
-
-
Controls:
-
Vehicle control for the ERK inhibitor.
-
Isotype IgG control for the anti-PD-L1 antibody.
-
Saline control.
-
-
Efficacy Endpoints:
-
Overall survival.
-
Tumor growth measured by bioluminescence imaging (BLI).
-
-
Pharmacodynamic Assessments:
-
Immunohistochemistry (IHC) for CD8+ T-cell infiltration in tumor tissue.
-
Protocol 2: In Vivo Combination Study in a Lymphoma Model
This protocol is based on the abstract describing the combination of ATG-017 and atezolizumab.[5]
-
Animal Model: C57BL/6 mice.
-
Cell Line: EL4 (KRAS G13C-mutant lymphoma).
-
Tumor Implantation: Subcutaneous injection of EL4 cells.
-
Treatment Regimen:
-
ATG-017: Dosing and schedule not specified in the abstract.
-
Atezolizumab (anti-PD-L1): Dosing and schedule not specified in the abstract.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight monitoring.
-
-
Pharmacodynamic Assessments:
-
Flow cytometry analysis of tumor-infiltrating leukocytes (CD45+, CD8+ T-cells, CD4+ T-cells, NK cells) from dissociated tumors.
-
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the underlying signaling pathway, the proposed synergistic mechanism, and a typical experimental workflow.
Caption: The MAPK signaling cascade and the point of intervention for this compound.
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Caption: A generalized workflow for preclinical in vivo combination studies.
Conclusion and Future Directions
The preclinical data for ERK inhibitors in combination with immune checkpoint blockade are promising, demonstrating clear synergistic effects on tumor control and anti-tumor immunity. These findings provide a strong foundation for the clinical investigation of this compound in combination with immunotherapy. Future preclinical studies should aim to directly evaluate this compound with various immunotherapeutic agents in a range of tumor models to identify the most effective combinations and dosing schedules. Furthermore, a deeper understanding of the predictive biomarkers for response to this combination therapy will be crucial for patient selection in future clinical trials.
References
- 1. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PD0325901, an ERK inhibitor, enhances the efficacy of PD-1 inhibitor in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Kinase Landscape: A Comparative Safety Analysis of KO-947 and Other MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the novel ERK1/2 inhibitor, KO-947, against other established mitogen-activated protein kinase (MAPK) pathway inhibitors. This analysis is supported by preclinical and clinical data to inform future research and development decisions.
The MAPK signaling cascade, a cornerstone of cellular regulation, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. While numerous inhibitors targeting key kinases in this pathway, such as BRAF and MEK, have been developed and approved, their utility can be limited by both intrinsic and acquired resistance, as well as significant toxicities. This compound, a potent and selective inhibitor of the terminal kinases in the cascade, ERK1 and ERK2, offers a promising therapeutic strategy. This guide delves into a comparative safety assessment of this compound against other prominent MAPK inhibitors, providing a comprehensive overview of their adverse event profiles, supported by detailed experimental methodologies and a visualization of the targeted pathway.
The MAPK Signaling Pathway and Points of Inhibition
The MAPK pathway is a complex signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival. The core of the pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, can lead to its constitutive activation and drive tumorigenesis. The diagram below illustrates the canonical MAPK signaling pathway and highlights the points of inhibition for this compound and other discussed inhibitors.
Comparative Safety Profile of MAPK Inhibitors
The following tables summarize the common adverse events (AEs) observed with this compound in its Phase I clinical trial and compares them with the safety profiles of other selected MAPK inhibitors. It is important to note that the incidence of AEs can vary based on the patient population, dosage, and whether the inhibitor is used as a monotherapy or in combination.
Table 1: Safety Profile of this compound (ERK1/2 Inhibitor)
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) |
| Blurred Vision | 50.0% (Schedules 1/2) | Not Reported |
| 33.3% (Schedule 3) | ||
| Ocular Toxicities (AESIs) | 50.0% (Schedules 1/2) | Not Reported |
| 82.0% (Schedule 3) | ||
| Infusion-Related Reactions | Part of AESIs | Not Reported |
Data from a Phase I trial of this compound in patients with advanced solid tumors. AESIs: Adverse Events of Special Interest. Schedules 1/2 and 3 refer to different dosing regimens in the trial.[1][2]
Table 2: Comparative Safety Profile of Other MAPK Inhibitors (Monotherapy and Combination Therapy)
| Inhibitor(s) | Target(s) | Common Adverse Events (All Grades) | Common Grade 3/4 Adverse Events |
| Vemurafenib | BRAF | Arthralgia, rash, fatigue, alopecia, photosensitivity, nausea, diarrhea, keratoacanthoma/squamous cell carcinoma.[3][4][5][6][7][8][9][10][11] | Squamous cell carcinoma, keratoacanthoma, rash.[5] |
| Dabrafenib + Trametinib | BRAF + MEK | Pyrexia, chills, fatigue, rash, nausea, vomiting, diarrhea, headache, arthralgia.[12][13][14][15][16][17] | Pyrexia, chills, decreased ejection fraction.[13][16] |
| Encorafenib + Binimetinib | BRAF + MEK | Nausea, diarrhea, vomiting, fatigue, arthralgia, myalgia, increased blood creatine phosphokinase.[18][19][20][21][22][23][24][25] | Increased gamma-glutamyltransferase, increased blood creatine phosphokinase, increased alanine aminotransferase, hypertension.[19] |
| Selumetinib | MEK1/2 | Vomiting, rash, abdominal pain, diarrhea, nausea, dry skin, fatigue, musculoskeletal pain, pyrexia, acneiform rash, stomatitis, headache, paronychia, pruritus, elevated blood creatine phosphokinase.[26][27][28][29][30][31][32] | Rash, paronychia, diarrhea, stomatitis.[27] |
Experimental Protocols for Key Safety Assessments
The validation of the safety profile of any novel therapeutic agent relies on a battery of standardized preclinical and clinical assessments. Below are detailed methodologies for key experiments typically employed to evaluate the toxicities associated with MAPK inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][33][34][35]
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the MAPK inhibitor and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[33]
-
Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Preclinical Cardiotoxicity Assessment in Zebrafish
The zebrafish (Danio rerio) model is increasingly used for preclinical cardiotoxicity screening due to its genetic and physiological similarities to humans, rapid development, and optical transparency, which allows for in vivo imaging of cardiac function.[18][28][36]
Workflow:
-
Embryo Collection and Treatment: Collect fertilized zebrafish embryos and place them in multi-well plates containing embryo medium. Expose the embryos to a range of concentrations of the MAPK inhibitor.
-
Morphological Assessment: At various time points (e.g., 24, 48, 72 hours post-fertilization), visually inspect the embryos under a microscope for signs of cardiotoxicity, such as pericardial edema, reduced heart rate, and abnormal heart looping.
-
Functional Assessment: Utilize high-speed video microscopy to record cardiac contractions. Analyze the videos to quantify parameters such as heart rate, fractional shortening (a measure of contractility), and blood flow velocity.
-
Molecular Analysis: At the end of the treatment period, extract RNA from the embryos and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression of cardiac stress markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[19]
In Vitro Hepatotoxicity Assessment using 3D Liver Spheroids
Three-dimensional (3D) liver spheroid models are increasingly used for in vitro hepatotoxicity testing as they more closely mimic the in vivo liver microenvironment compared to traditional 2D cell cultures.[5][6][7][12][37]
Workflow:
-
Spheroid Formation: Seed primary human hepatocytes or liver cell lines (e.g., HepG2, HepaRG) in ultra-low attachment microplates to allow for self-aggregation and formation of spheroids over several days.
-
Compound Treatment: Once mature, treat the spheroids with the test compound at various concentrations for different durations (e.g., 24 to 72 hours).
-
Viability and Cytotoxicity Assessment: Measure cell viability by quantifying intracellular ATP levels (e.g., using a luminescence-based assay). Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Functional Assessment: Collect the culture supernatant to measure the production of liver-specific proteins such as albumin and urea, which are indicators of hepatocyte metabolic function.
-
High-Content Imaging: Utilize automated microscopy and fluorescent probes to visualize and quantify various parameters of hepatotoxicity, including apoptosis (e.g., caspase-3/7 activation), steatosis (lipid accumulation), and mitochondrial membrane potential.[12]
Dermatological Toxicity Assessment using Reconstructed Human Epidermis (RhE) Models
Reconstructed human epidermis (RhE) models are three-dimensional in vitro models that mimic the structure and function of the human epidermis. They are a valuable tool for assessing the skin irritation and corrosion potential of topically applied substances.[4][33][34][35][38]
Workflow:
-
Tissue Equilibration: Place the commercially available RhE tissue inserts into a multi-well plate containing culture medium and allow them to equilibrate.
-
Topical Application: Apply a defined amount of the test substance (liquid or solid) directly onto the surface of the stratum corneum.
-
Incubation and Exposure: Incubate the treated tissues for a specific duration (e.g., 15 minutes to 24 hours).
-
Viability Assessment (MTT Assay): After the exposure period, wash the tissues and transfer them to a solution containing MTT. Following incubation, extract the formed formazan and measure its absorbance to determine cell viability. A significant reduction in viability compared to the negative control indicates irritation potential.[4][34]
-
Cytokine Analysis: Collect the underlying culture medium and analyze it for the presence of pro-inflammatory cytokines, such as interleukin-1 alpha (IL-1α), using an enzyme-linked immunosorbent assay (ELISA). An increase in cytokine release is an indicator of an inflammatory response.
Off-Target Kinase Screening
To understand the broader safety profile of a kinase inhibitor, it is crucial to assess its selectivity and identify potential off-target interactions. This is typically done through large-scale kinase panel screening.[5][15][39][40][41][42]
Workflow:
-
Compound Preparation: The kinase inhibitor is prepared at a fixed concentration (for single-point screening) or in a dilution series (for IC50 determination).
-
Kinase Panel Assay: The inhibitor is incubated with a large panel of purified recombinant kinases (often hundreds) in an in vitro assay format. The reaction mixture typically includes the kinase, a specific substrate, and ATP.
-
Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[41]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control without the inhibitor. Significant off-target interactions are identified, and for those kinases, a full dose-response curve is often generated to determine the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the kinase's activity.
Conclusion
The safety profile of a MAPK inhibitor is a critical determinant of its therapeutic window and overall clinical utility. While this compound demonstrates a generally tolerable safety profile in early clinical evaluation, with notable ocular toxicities, it appears to have minimal gastrointestinal side effects compared to other orally administered ERK inhibitors.[1][2] Established BRAF and MEK inhibitors, often used in combination, have well-characterized adverse event profiles that include pyrexia, dermatological toxicities, and gastrointestinal issues.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety of novel MAPK inhibitors. By employing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of the potential on-target and off-target toxicities of these compounds. This knowledge is essential for guiding lead optimization, predicting clinical adverse events, and ultimately developing safer and more effective cancer therapies. As this compound and other next-generation MAPK inhibitors progress through clinical development, a continued focus on comparative safety assessment will be paramount.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 3. ahajournals.org [ahajournals.org]
- 4. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - 3D Spheroidal Human Liver Models for Drug Toxicity Testing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 10. aacr.org [aacr.org]
- 11. Phase II Pilot Study of Vemurafenib in Patients With Metastatic BRAF-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Treatment related toxicities with combination BRAF and MEK inhibitor therapy in resected stage III melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adverse Events Associated With Dabrafenib, Trametinib, and Their Combination Therapy: A Disproportionality Analysis of the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. ascopubs.org [ascopubs.org]
- 24. ascopubs.org [ascopubs.org]
- 25. esmo.org [esmo.org]
- 26. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pharmacokinetics, Safety and Efficacy of the Selumetinib Granule Formulation in Children aged ≥1 to <7 years with NF1-related Symptomatic, Inoperable PN [astrazenecaclinicaltrials.com]
- 33. Skin Equivalent Models: Protocols for In Vitro Reconstruction for Dermal Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 35. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 36. Frontiers | Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model [frontiersin.org]
- 37. Three-dimensional (3D) liver cell models - a tool for bridging the gap between animal studies and clinical trials when screening liver accumulation and toxicity of nanobiomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 38. iivs.org [iivs.org]
- 39. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 41. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 42. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of KO-947 in Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the ERK1/2 inhibitor KO-947 and its potential to overcome resistance to other targeted therapies within the MAPK signaling pathway. While direct quantitative cross-resistance data for this compound is not extensively available in the public domain, this guide outlines the scientific rationale for its use in resistant settings, supported by preclinical evidence and detailed experimental protocols for generating such comparative data.
The emergence of resistance to targeted therapies is a significant challenge in oncology. In cancers driven by the MAPK pathway, such as BRAF-mutant melanoma and KRAS-mutant colorectal cancer, inhibitors of BRAF and MEK have shown clinical efficacy. However, many patients eventually develop resistance, often through the reactivation of the MAPK pathway downstream of the inhibited target. This compound, a potent and selective inhibitor of ERK1/2, the final kinase in the MAPK cascade, is being developed to address this challenge.[1][2] By targeting the terminal node of the pathway, this compound has the potential to be effective even when upstream components are reactivated.
The Rationale for ERK Inhibition in Resistant Cancers
The MAPK signaling pathway (RAS-RAF-MEK-ERK) is a critical regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF and KRAS can lead to constitutive activation of this pathway, driving tumor growth. While BRAF and MEK inhibitors can effectively block this signaling, cancer cells can develop resistance through various mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations or amplification of upstream components, leading to renewed ERK signaling despite the presence of the inhibitor.
-
Activation of bypass pathways: Other signaling pathways, such as the PI3K/AKT pathway, can be activated to promote cell survival and proliferation.
By directly inhibiting ERK1/2, this compound can potentially overcome resistance mechanisms that rely on the reactivation of the MAPK pathway.[2] Preclinical studies have shown that this compound inhibits MAPK signaling and cell proliferation in tumor models that are resistant to BRAF and MEK inhibitors.[3]
Comparative Data on Targeted Therapy Resistance
| Cell Line | Cancer Type | Resistance To | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| A375 | Melanoma | Vemurafenib (BRAF inhibitor) | 0.0319 ± 0.007[4] | 7.167 ± 0.75[4] | ~224 |
| WM9 | Melanoma | Vemurafenib (BRAF inhibitor) | ~20[5] | ~20 (maintained resistance)[5] | - |
| WM793B | Melanoma | Vemurafenib (BRAF inhibitor) | 0.626 ± 0.21[4] | 20.50 ± 12.5[4] | ~33 |
| A375 | Melanoma | Vemurafenib (BRAF inhibitor) | 13.217[5] | 39.378[5] | ~3 |
Note: This table illustrates the development of resistance to a BRAF inhibitor. Data for cross-resistance to this compound in these specific resistant cell lines is not currently available in the cited literature.
Experimental Protocols
To generate the critical data for a direct comparison of this compound's efficacy in sensitive and resistant cancer cell lines, the following experimental protocols would be employed.
Generation of Vemurafenib-Resistant Melanoma Cell Lines (e.g., A375)
This protocol is adapted from methodologies used to create BRAF inhibitor-resistant cell lines.[4][5]
-
Cell Culture: A375 melanoma cells (BRAF V600E mutant) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Drug Exposure: Cells are initially treated with a low concentration of vemurafenib (e.g., 0.05 µM).[5]
-
Dose Escalation: The concentration of vemurafenib is gradually increased in a stepwise manner as the cells develop resistance and resume proliferation. The concentration can be doubled approximately every two weeks.[5]
-
Maintenance of Resistance: Once a resistant cell line is established (e.g., capable of growing in >1 µM vemurafenib), it is maintained in a culture medium containing a constant concentration of the drug (e.g., 1 µM) to prevent the loss of the resistant phenotype.[5]
-
Verification of Resistance: The resistance of the newly generated cell line is confirmed by comparing its IC50 value for vemurafenib to that of the parental cell line using a cell viability assay.
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a drug.[4]
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
-
Drug Treatment: The cells are then treated with a serial dilution of the targeted therapy (e.g., this compound or vemurafenib) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizing the MAPK Pathway and Resistance
To understand the mechanism of action of this compound and the rationale for its use in resistant tumors, it is helpful to visualize the MAPK signaling pathway.
MAPK signaling pathway and points of inhibition.
The diagram above illustrates the MAPK signaling cascade and the points at which different targeted therapies act. Resistance to BRAF or MEK inhibitors often leads to the reactivation of ERK, highlighting the therapeutic potential of direct ERK inhibition with this compound.
Experimental Workflow for Cross-Resistance Study
The following diagram outlines the workflow for a study designed to evaluate the cross-resistance between an upstream MAPK inhibitor and this compound.
Workflow for a cross-resistance study.
Conclusion
This compound holds promise as a therapeutic agent for cancers that have developed resistance to upstream MAPK pathway inhibitors. By targeting the final node of the pathway, ERK1/2, it has the potential to overcome common resistance mechanisms. While direct quantitative cross-resistance data for this compound is not yet widely available, the scientific rationale is strong. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully evaluate the comparative efficacy of this compound in clinically relevant, resistant cancer models. Further preclinical and clinical studies are needed to fully elucidate the role of this compound in the evolving landscape of targeted cancer therapy.
References
- 1. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KO-947: An In-depth Evaluation of a Novel ERK1/2 Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of KO-947, a potent and selective ERK1/2 inhibitor, with other relevant therapeutic alternatives. The data presented herein, derived from preclinical studies, highlights the potential of this compound in novel cancer subtypes and offers a detailed examination of its performance through quantitative data, experimental protocols, and pathway visualizations.
Executive Summary
This compound is a potent, intravenously administered inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. It has demonstrated significant anti-tumor activity in a variety of preclinical models, particularly in cancers characterized by a dysregulated mitogen-activated protein kinase (MAPK) pathway, including those with BRAF, NRAS, and KRAS mutations.[1] A key feature of this compound is its extended residence time on the ERK1/2 kinases, which translates to prolonged pathway inhibition and allows for flexible dosing schedules.[2][3] Preclinical evidence suggests a favorable safety profile with minimal gastrointestinal toxicity compared to orally administered ERK inhibitors.[4] In a phase I clinical trial, this compound was generally well-tolerated, with stable disease being the best overall response observed.[4]
Comparative Anti-Tumor Activity of this compound
This compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines and patient-derived xenograft (PDX) models. Its efficacy is particularly noted in tumors with activating mutations in the MAPK pathway.
In Vitro Potency
This compound exhibits a potent enzymatic inhibitory concentration (IC50) against ERK1/2.
| Compound | Target | Enzymatic IC50 |
| This compound | ERK1/2 | 10.0 nM [4] |
| Ulixertinib (BVD-523) | ERK1/2 | Ki of 0.3 nM for ERK1 and 0.04 nM for ERK2 |
| GDC-0994 | ERK1/2 | - |
| LY3214996 | ERK1/2 | 5 nM for both ERK1 and ERK2 |
Note: Direct comparative IC50 values for all compounds in the same panel of cell lines are not publicly available. The data above is compiled from different sources.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown significant anti-tumor activity in various PDX models, including those of colon, lung, and pancreatic tumors with KRAS or BRAF mutations.[4] A notable area of efficacy is in esophageal squamous cell carcinoma (SCC) models with 11q13 amplification.
| Cancer Subtype | Genetic Alteration | Treatment | Disease Control Rate | Overall Response Rate |
| Esophageal Squamous Cell Carcinoma (PDX) | 11q13 Amplified | This compound | 77% [4] | 51% [4] |
| Esophageal Squamous Cell Carcinoma (PDX) | 11q13 Wild-Type | This compound | 21%[4] | 3%[4] |
| Head and Neck SCC (PDX) | 11q13 Amplified | This compound | - | 56%[4] |
| Head and Neck SCC (PDX) | 11q13 Wild-Type | This compound | - | 9%[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
In Vivo Patient-Derived Xenograft (PDX) Studies
Objective: To evaluate the anti-tumor efficacy of this compound in patient-derived tumor models.
Methodology:
-
Tumor Implantation: Freshly obtained human tumor tissue from consenting patients is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Passaging: Once tumors reach a specified volume (e.g., 100-200 mm³), they are harvested, fragmented, and serially passaged into new cohorts of mice for expansion. Low passage numbers are maintained to preserve the original tumor characteristics.
-
Treatment Administration: Mice bearing established tumors are randomized into treatment and control groups. This compound is administered intravenously according to various schedules (e.g., daily to once weekly).[4][5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Treatment efficacy is assessed by tumor growth inhibition, with outcomes such as overall response rate and disease control rate being determined.
Western Blot Analysis for Phospho-ERK Inhibition
Objective: To determine the effect of this compound on the phosphorylation of ERK, a direct marker of its target engagement and pathway inhibition.
Methodology:
-
Cell Lysis: Cancer cells treated with this compound or vehicle control are lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane is often stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
Visualizing the Mechanism of Action
To understand the context of this compound's activity, it is essential to visualize its place within the MAPK signaling pathway.
MAPK Signaling Pathway and this compound Inhibition
Caption: The MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KO-947: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like KO-947 is paramount to maintaining a secure and compliant laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans for this compound, an inhibitor of ERK1/2 kinases. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 1695533-89-1 | [1][2] |
| Molecular Formula | C₂₁H₁₇N₅O | [1][2][3] |
| Molecular Weight | 355.39 g/mol | [2][3] |
| Appearance | Solid/Powder | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (71 mg/mL). | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a toxic substance and contains a pharmaceutically active ingredient.[1] The Safety Data Sheet (SDS) from BLD Pharmatech provides the following GHS hazard classifications:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[4]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[4]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific target organ toxicity, single exposure (Respiratory system) (Category 3): May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling large quantities or there is a risk of aerosolization, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization is possible, a respirator may be required.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any hazardous chemical waste, must be conducted in accordance with institutional, local, and national regulations. The following steps provide a general guideline:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions in DMSO) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1695533-89-1) and the approximate concentration and quantity of the waste.
-
Ensure the label is securely attached to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Keep containers tightly sealed to prevent leaks or spills.
-
Store in a secondary containment tray to mitigate the impact of any potential leaks.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste manifest and handover to authorized waste disposal personnel.
-
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research, the general principles of safe handling during experimentation are universal. A typical workflow for preparing a this compound solution for in vitro experiments is as follows:
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula and weigh paper.
-
Solubilization: Transfer the powder to an appropriate sterile container. Add the required volume of DMSO to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container.
Visualizing Safety and Disposal Workflows
To further clarify the procedural relationships in handling and disposing of this compound, the following diagrams are provided.
Caption: Workflow for safe handling of this compound and required PPE.
References
Comprehensive Guide to the Safe Handling and Use of KO-947
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, logistical, and operational guidance for the handling and disposal of KO-947, a potent and selective ERK1/2 inhibitor. The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.
Safety and Logistical Information
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₁H₁₇N₅O[1] |
| Molecular Weight | 355.4 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO at 62.5 mg/mL (175.86 mM) |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] |
Personal Protective Equipment (PPE)
Given its classification as a potent antineoplastic agent, strict adherence to safety protocols is mandatory when handling this compound.[3][4] The following personal protective equipment is required:
| PPE | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is mandatory. |
| Lab Coat | A disposable, fluid-resistant lab coat must be worn at all times. |
| Eye Protection | ANSI-rated safety glasses or chemical splash goggles are required. |
| Respiratory Protection | When handling the solid compound, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation. |
Standard Operating Procedures
Handling:
-
Weighing and Reconstitution: All handling of solid this compound must be performed in a designated containment area, such as a chemical fume hood or a Class II biological safety cabinet, to prevent aerosolization and inhalation. Use dedicated, clearly labeled equipment. Reconstitution should be performed in a fume hood, with DMSO being the recommended solvent for creating stock solutions.
-
General Laboratory Use: Ensure all containers with this compound are clearly labeled with the compound name, concentration, and hazard symbols. Direct skin contact and inhalation must be strictly avoided. Upon completion of work, all disposable PPE should be removed and discarded as hazardous waste, followed by thorough hand washing.
Spill Management:
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate and Secure: Immediately evacuate and secure the affected area to prevent exposure.
-
Don PPE: Before cleanup, don the full required PPE, including a respirator.
-
Containment:
-
Solid Spill: To avoid generating dust, gently cover the spill with absorbent pads wetted with a detergent solution.
-
Liquid Spill: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Cleanup: Carefully clean the contaminated area with a detergent solution, followed by a thorough rinse with water.
-
Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste in a clearly labeled, sealed container.
Disposal Plan:
All waste contaminated with this compound, including but not limited to empty vials, used PPE, and spill cleanup materials, is considered hazardous chemical waste. Disposal must be carried out in accordance with institutional and local environmental regulations. Under no circumstances should this compound or its waste be disposed of down the drain.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is a highly potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] These kinases represent the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that is frequently dysregulated in various cancers, driving tumor cell proliferation and survival.[5] By specifically binding to and inhibiting ERK1 and ERK2, this compound effectively blocks downstream signaling, leading to the suppression of tumor growth.[3]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells with known MAPK pathway mutations (e.g., BRAF or KRAS) in a 96-well plate at an appropriate density (typically 2,000-5,000 cells/well) and allow for overnight adherence.
-
Compound Preparation and Treatment: Prepare a 10-point serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. A vehicle control (DMSO) must be included.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Quantify cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure luminescence or absorbance with a plate reader. Normalize the data to the vehicle control and use a non-linear regression model to calculate the IC₅₀ value.
Caption: Workflow for a cell proliferation assay to evaluate this compound efficacy.
2. Western Blot Analysis of ERK Phosphorylation
This protocol is designed to confirm the mechanism of action of this compound by assessing its impact on ERK phosphorylation.
Methodology:
-
Cell Lysis: Treat adherent cancer cells with varying concentrations of this compound for a defined period. Subsequently, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Accurately determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them based on molecular weight via SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody, such as GAPDH or β-actin, must also be used.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system. Quantify the band intensities to determine the ratio of p-ERK to t-ERK, which indicates the level of ERK inhibition.
Caption: Workflow for Western blot analysis of ERK phosphorylation after this compound treatment.
3. In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound.[6]
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (typically 1-5 x 10⁶ cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound intravenously according to a predefined dose and schedule.[1] The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes using calipers every 2-3 days. Monitor the body weight of the mice throughout the study as a measure of toxicity.
Caption: Workflow for an in vivo xenograft study to assess the anti-tumor activity of this compound.
References
- 1. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
